5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-9-2-7-13-12(8-9)15-14(19-13)10-3-5-11(6-4-10)16(17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMXSZCCSFYOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole (CAS: 893-17-4) – Synthesis, Mechanisms, and Applications
Executive Summary
The benzoxazole scaffold is a privileged heterocycle in both medicinal chemistry and materials science. Specifically, 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole represents a highly versatile intermediate and active compound. Characterized by an extended
Physicochemical Profiling & Nomenclature
Accurate identification is the first pillar of reproducible research. The table below consolidates the core chemical identifiers and structural properties of the target compound[2],[1].
| Property | Value |
| Chemical Name | 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole |
| CAS Registry Number | 893-17-4 |
| Common Synonyms | 5-Methyl-2-(4-nitrophenyl)benzo[d]oxazole; 2-(4-nitrophenyl)-5-methylbenzoxazole |
| Molecular Formula | C₁₄H₁₀N₂O₃ |
| Molecular Weight | 254.24 g/mol |
| SMILES String | O==CC=C3O2)C=C1)[O-] |
| Structural Class | Substituted Benzoxazole / Heterocyclic Aromatic |
Mechanistic Synthesis Pathways
The construction of the 2-arylbenzoxazole core traditionally relies on the condensation of o-aminophenols with carbonyl derivatives. For 5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole, two primary mechanistic pathways are viable:
-
Oxidative Cyclization of Schiff Bases (Preferred Green Pathway): This route involves the condensation of 2-amino-4-methylphenol with 4-nitrobenzaldehyde to form an intermediate imine (Schiff base). Because the imine exists in equilibrium with a non-aromatic benzoxazoline, an oxidant is strictly required to drive the reaction forward. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or catalytic systems (e.g., TiO₂-ZrO₂ with O₂) are used to abstract protons and electrons, enforcing aromatization ()[3],[4].
-
Dehydrative Cyclization (Classical Pathway): This involves the N-acylation of 2-amino-4-methylphenol using 4-nitrobenzoyl chloride, yielding an amide intermediate. The strong electron-withdrawing nature of the nitro group facilitates the initial acylation, but the subsequent ring closure requires harsh dehydrating conditions (e.g., polyphosphoric acid or p-TsOH at elevated temperatures) to eliminate water and form the oxazole ring.
Mechanistic pathways for the synthesis of 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole.
Experimental Protocol: Oxidative Cyclization (Self-Validating Workflow)
The following protocol details the DDQ-promoted oxidative cyclization ()[5]. It is designed as a self-validating system, ensuring that the researcher can confirm mechanistic progression at each stage rather than relying solely on reaction times.
Step 1: Imine Formation
-
Action: In a round-bottom flask, dissolve 2-amino-4-methylphenol (1.0 eq) and 4-nitrobenzaldehyde (1.05 eq) in anhydrous methanol (0.2 M). Stir at room temperature for 2 hours.
-
Causality: Methanol acts as a protic solvent that stabilizes the transition state during the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon. Anhydrous conditions are critical to prevent the hydrolysis of the newly formed Schiff base back to the starting materials.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The distinct yellow spot of 4-nitrobenzaldehyde (
) must disappear, replaced by a new spot ( ) representing the Schiff base.
Step 2: Oxidative Cyclization via DDQ
-
Action: Add DDQ (1.1 eq) portion-wise to the methanolic solution. Stir at room temperature for an additional 1–2 hours.
-
Causality: The Schiff base dynamically interconverts with a closed benzoxazoline ring. DDQ acts as a stoichiometric dehydrogenating agent, abstracting two protons and two electrons from the benzoxazoline to drive the irreversible aromatization into the thermodynamically stable benzoxazole core[5].
-
Self-Validation Checkpoint: Visually, the solution will darken significantly as DDQ is reduced to the insoluble 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDHQ). Chromatographically, spot the mixture on a TLC plate. The successful formation of the benzoxazole will manifest as a highly fluorescent spot under 365 nm UV light—a direct result of the newly formed extended
-conjugation system.
Step 3: Work-Up and Purification
-
Action: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (3x) and brine. Dry over anhydrous Na₂SO₄ and evaporate to yield the crude product.
-
Causality: The NaOH wash is a non-negotiable step. It deprotonates both the reduced DDHQ byproduct and any unreacted phenolic starting material, converting them into water-soluble sodium salts that partition cleanly into the aqueous layer, leaving the neutral benzoxazole in the organic phase.
Analytical Characterization Data
To verify the structural integrity of the synthesized 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole, cross-reference your analytical results with the expected spectroscopic signatures detailed below:
| Analytical Technique | Expected Signal / Value | Structural Assignment |
| ¹H NMR (400 MHz, CDCl₃) | AA'BB' system of the strongly electron-deficient 4-nitrophenyl ring | |
| Benzoxazole C7-H | ||
| Benzoxazole C4-H | ||
| Benzoxazole C6-H | ||
| C5-Methyl group | ||
| ¹³C NMR (100 MHz, CDCl₃) | C2 (C=N) of the benzoxazole core | |
| C-NO₂ of the nitrophenyl ring | ||
| C5-Methyl carbon | ||
| FT-IR (ATR, cm⁻¹) | 1520, 1340 | Asymmetric and symmetric NO₂ stretching |
| 1610 | C=N stretching of the oxazole ring | |
| LC-MS (ESI+) | [M+H]⁺ molecular ion |
Applications in Drug Development and Materials Science
Pharmacological Scaffolding: The benzoxazole core acts as a bioisostere for nucleic acid bases, allowing it to interact with various kinases and topoisomerases. The 4-nitrophenyl group in CAS 893-17-4 serves as a highly valuable synthetic handle. Post-synthesis, the nitro group can be selectively reduced (e.g., via Pd/C and H₂ or SnCl₂) to an aniline derivative. This resulting primary amine can then be functionalized via amide coupling or reductive amination to append targeting moieties, creating highly specific kinase inhibitors or antimicrobial agents.
Optoelectronics and Photophysics: Benzoxazoles are renowned for their large Stokes shifts and high quantum yields. In 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole, the electron-withdrawing nitro group paired with the electron-donating methyl group across the highly conjugated benzoxazole core creates a strong "push-pull" intramolecular charge transfer (ICT) dipole. This makes the compound an excellent candidate for solvatochromic fluorescent probes, non-linear optical (NLO) materials, and electron-transport layers in Organic Light Emitting Diodes (OLEDs).
References
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LookChem Chemical Database. "Cas 893-17-4,Benzoxazole, 5-methyl-2-(4-nitrophenyl)-". Available at:[Link]
-
Royal Society of Chemistry (RSC Advances). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review" (2023). Available at:[Link]
-
Elsevier (Tetrahedron Letters). "Synthesis of 2-arylbenzoxazoles via DDQ promoted oxidative cyclization of phenolic Schiff bases" (2002). Available at:[Link]
-
Elsevier (Comptes Rendus Chimie). "TiO2ZrO2 composite: Synthesis, characterization and application as a facile, expeditious and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazole derivatives" (2018). Available at:[Link]
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biological activity of 2-(4-nitrophenyl)benzoxazole derivatives
An In-depth Technical Guide to the Biological Activity of 2-(4-Nitrophenyl)benzoxazole Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the diverse biological activities exhibited by 2-(4-nitrophenyl)benzoxazole derivatives. The benzoxazole scaffold, a heterocyclic system composed of a fused benzene and oxazole ring, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological properties.[1][2][3] The introduction of a 2-(4-nitrophenyl) substituent specifically has been shown to confer potent anticancer, antimicrobial, and other valuable biological activities, making this class of compounds a significant area of interest for researchers, scientists, and drug development professionals.[4][5][6]
This document moves beyond a simple recitation of findings, instead focusing on the causality behind experimental design, the integrity of the described protocols, and the structure-activity relationships that govern the therapeutic potential of these molecules.
Synthetic Pathways to the Core Scaffold
The foundation of any biological investigation lies in the efficient and reliable synthesis of the target compounds. The primary route to 2-substituted benzoxazoles, including the 2-(4-nitrophenyl) variant, typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A common and effective method is the reaction between 2-aminophenol and 4-nitrobenzaldehyde, often facilitated by an oxidizing agent or catalyst.[7][8] Eco-friendly methods utilizing microwave or ultrasound assistance have also been developed to improve yields and reduce reaction times.[9][10]
Below is a generalized workflow for the synthesis and subsequent biological screening of these derivatives. The choice of synthetic route is critical as it dictates the feasibility of creating diverse analogues for structure-activity relationship (SAR) studies. For instance, starting with various substituted 2-aminophenols or 4-nitrophenyl derivatives allows for systematic exploration of how different functional groups impact biological efficacy.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Objective: To determine the IC₅₀ value of a 2-(4-nitrophenyl)benzoxazole derivative against a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-(4-nitrophenyl)benzoxazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin or doxorubicin). [11]3. Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. [12]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: A Broad-Spectrum Defense
In an era of growing antimicrobial resistance, the discovery of new antimicrobial agents is critical. 2-substituted benzoxazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. [1][2][13]
Antibacterial Evaluation
These compounds have been tested against a panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. [1][2][10]The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth. [14]
| Compound Class | Bacterial Strain | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzoxazole Derivatives | S. aureus (Gram +) | >25 | [1] |
| E. coli (Gram -) | >25 | [1] | |
| P. aeruginosa (Gram -) | 0.25 | [10][15] |
| | E. faecalis (Gram +) | 0.5 | [10][15]|
Antifungal Evaluation
The antifungal potential of benzoxazole derivatives has been demonstrated against various pathogenic fungi, including plant pathogens and species affecting humans, such as Candida albicans. [1][2][16]
| Compound Class | Fungal Strain | Reported Activity | Reference |
|---|---|---|---|
| Benzoxazole Derivatives | Mycosphaerella melonis | 76.4% inhibition at 100 µg/mL | [16] |
| Candida albicans | MIC > 25 µg/mL | [1] | |
| Aspergillus clavatus | Significant potential | [1] |
| | Various Phytopathogenic Fungi | Moderate to strong activity | [16]|
Experimental Protocol: Antibacterial Screening (Broth Microdilution Method)
This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium. [14]It allows for the efficient testing of multiple compounds against various bacterial strains.
Objective: To determine the MIC of a 2-(4-nitrophenyl)benzoxazole derivative against E. coli.
Materials:
-
E. coli strain
-
Mueller-Hinton Broth (MHB)
-
Benzoxazole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
Step-by-Step Methodology:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This further dilutes the compound to its final test concentration. Include a growth control (wells with MHB and inoculum, no compound) and a sterility control (wells with MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). [14]The results can be confirmed by measuring the optical density (OD) at 600 nm.
Concluding Remarks and Future Perspectives
The 2-(4-nitrophenyl)benzoxazole scaffold represents a versatile and potent platform for the development of new therapeutic agents. The accumulated evidence strongly supports its efficacy as both an anticancer and antimicrobial agent. The structure-activity relationship is heavily influenced by the substituents on the benzoxazole ring system, with the 4-nitrophenyl group frequently identified as a key contributor to bioactivity. [4][6] Future research should focus on several key areas:
-
Mechanism Deconvolution: While primary mechanisms like VEGFR-2 inhibition have been identified, a deeper understanding of the complete signaling cascade affected by these compounds is necessary.
-
Lead Optimization: Systematic modification of the core structure is required to enhance potency against specific targets while minimizing off-target effects and improving pharmacokinetic profiles.
-
In Vivo Studies: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential in a living system.
By leveraging the foundational knowledge outlined in this guide, researchers and drug developers can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.
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ANTIFUNGAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS. (2018). ResearchGate. Available from: [Link]
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New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025). University of Oxford. Available from: [Link]
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Synthesis of benzoxazole derivatives by Mannich reaction and invitro cytotoxic, antimicrobial and docking studies. (2021). ResearchGate. Available from: [Link]
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New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2025). Ineos Oxford Institute. Available from: [Link]
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). Molecules, 30(8), 1767. Available from: [Link]
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Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026). Journal of Clinical Practice and Research. Available from: [Link]
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Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 488-496. Available from: [Link]
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Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. (2017). European Journal of Medicinal Chemistry, 126, 7-14. Available from: [Link]
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BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (2021). An-Najah National University. Available from: [Link]
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Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2021). Molecules, 26(8), 2322. Available from: [Link]
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2025). Lirias. Available from: [Link]
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Synthesis of some benzoxazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 1253-1261. Available from: [Link]
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Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2021). Arabian Journal of Chemistry, 14(3), 102983. Available from: [Link]
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Synthesis, Characterization and Anti-Microbial Activity of Novel Substituted Benzoxazole Derivatives. (n.d.). TSI Journals. Available from: [Link]
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A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. (2021). Journal of Science and Technology, 147, 43-48. Available from: [Link]
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Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Available from: [Link]
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Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. (2025). Journal of Medicinal Chemistry. Available from: [Link]
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Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. (2019). Medicinal Chemistry Research, 28(12), 2162-2175. Available from: [Link]
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Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). Molecules, 27(16), 5092. Available from: [Link]
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Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. (2011). Der Pharmacia Lettre, 3(2), 427-432. Available from: [Link]
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Methodological & Application
Introduction: The Benzoxazole Scaffold and the Advent of Microwave Chemistry
An In-Depth Guide to the Microwave-Assisted Synthesis of 2-Arylbenzoxazoles: Protocols and Mechanistic Insights
The benzoxazole ring system, a fusion of benzene and oxazole, is a privileged scaffold in medicinal chemistry and material science.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] Furthermore, their unique photophysical properties have led to their use as laser dyes and optical brighteners.[1][4]
Traditionally, the synthesis of 2-arylbenzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, often requiring harsh conditions like strong acids, high temperatures, and long reaction times.[3][5] Another common pathway is the oxidative cyclization of phenolic Schiff bases formed from 2-aminophenols and aldehydes, which necessitates stoichiometric amounts of oxidizing agents.[6]
The emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[4][7] This technique offers numerous advantages aligned with the principles of green chemistry, including enhanced reaction rates, higher yields, milder reaction conditions, and the feasibility of solvent-free protocols.[5][8] Microwave heating is efficient and direct, resulting from the interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid temperature increases that are not achievable with conventional heating methods.[1][9] This guide provides detailed protocols and the underlying scientific principles for the microwave-assisted synthesis of 2-arylbenzoxazoles, tailored for researchers in synthetic chemistry and drug development.
Reaction Mechanisms: Pathways to the Benzoxazole Core
The formation of the 2-arylbenzoxazole scaffold via microwave assistance primarily follows two distinct mechanistic pathways, depending on the starting materials.
-
Condensation with Aldehydes: This route begins with the reaction between a 2-aminophenol and an aromatic aldehyde. The initial step is the formation of a Schiff base (or an N-benzylidene-2-aminophenol) intermediate. This intermediate then undergoes an intramolecular oxidative cyclization to form the final 2-arylbenzoxazole product. This oxidation is a crucial step and often requires an oxidizing agent or catalyst to proceed efficiently.[4][6]
-
Condensation with Carboxylic Acids: When a 2-aminophenol is reacted with a carboxylic acid, the first step is the acylation of the nucleophilic amino group to form a 2-hydroxyanilide intermediate. This is followed by an intramolecular cyclodehydration (the elimination of a water molecule) to yield the benzoxazole ring.[3][7] Microwave energy is particularly effective at promoting this direct condensation, which often requires harsh condensing agents or catalysts under conventional heating.[7][10]
The diagram below illustrates these two primary mechanistic pathways.
Caption: Key mechanistic pathways for 2-arylbenzoxazole synthesis.
Comparative Overview of Microwave-Assisted Protocols
The choice of reactants and catalysts significantly influences reaction efficiency. The following tables summarize various reported conditions for both aldehyde and carboxylic acid-based routes, showcasing the versatility and effectiveness of microwave assistance.
Table 1: Selected Microwave Protocols Using Aldehyde Precursors
| Catalyst / Additive | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| [Bmim]PF6 (Ionic Liquid) | Solvent-free | 80 | 5-10 | 85-95 | [8] |
| Iodine (I₂) / K₂CO₃ | Solvent-free | 120 | 10 | 67-90 | [5] |
| [CholineCl][Oxalic Acid] (DES) | Solvent-free | 130 | 15 | 90-98 | [2][11] |
| DBH¹ | Solvent-free | 120 | 20 | 65-85 | [4] |
| Waste Curd Water | Water | 60 | 15-25 | 88-96 | [12][13] |
| ¹DBH: 1,3-dibromo-5,5-dimethylhydantoin |
Table 2: Selected Microwave Protocols Using Carboxylic Acid Precursors
| Catalyst / Additive | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| None | Solvent-free | 210-220 | 5-15 | 60-91 | [7][10] |
| Citrus Limon Extract | Ethanol | Not specified | 2-3 | 80-90 | [14] |
| Lawesson's Reagent | Solvent-free | Not specified | 5-15 | High | [3][15] |
Experimental Application Notes & Protocols
The following protocols are detailed, self-validating methodologies for the synthesis of 2-arylbenzoxazoles. They are designed to be reproducible and provide a solid foundation for further research and development.
Protocol 1: Solvent-Free Synthesis via Aldehyde Condensation using a Deep Eutectic Solvent (DES)
This protocol leverages a Deep Eutectic Solvent (DES) as a green, reusable catalyst. DESs, such as the one formed from choline chloride and oxalic acid, are excellent microwave absorbers, which facilitates rapid and uniform heating.[2][11]
Materials and Reagents:
-
2-Aminophenol or substituted derivative (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
[CholineCl][oxalic acid] (1:1 molar ratio) as the DES catalyst (10 mol%)
-
Ethyl acetate (for extraction)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
Monowave microwave reactor (e.g., CEM Discovery, Anton Paar Monowave)
-
10 mL microwave process vial with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: The [CholineCl][oxalic acid] DES can be easily prepared by mixing choline chloride and oxalic acid in a 1:1 molar ratio and heating gently (approx. 60-80°C) until a clear, homogeneous liquid is formed. It can be used without further purification.
-
Reaction Setup: In a 10 mL microwave vial, combine the 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the [CholineCl][oxalic acid] DES (0.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 130°C for 15 minutes with stirring.[2]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (10 mL) to dissolve the mixture.
-
Purification: Transfer the solution to a separatory funnel and wash with water (3 x 10 mL) to remove the DES catalyst.[2] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to afford the pure 2-arylbenzoxazole.
Protocol 2: Catalyst- and Solvent-Free Synthesis via Direct Carboxylic Acid Condensation
This protocol exemplifies the power of microwave synthesis by directly coupling a carboxylic acid with 2-aminophenol without any added catalyst or solvent.[7][10] The high temperatures achieved rapidly by microwave irradiation are sufficient to drive the condensation and subsequent cyclodehydration.
Materials and Reagents:
-
2-Aminophenol (1.0 mmol)
-
Aromatic, aliphatic, or heteroaromatic carboxylic acid (1.5 mmol)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
Monowave microwave reactor
-
10 mL microwave process vial with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Place 2-aminophenol (1.0 mmol) and the carboxylic acid (1.5 mmol) into a 10 mL microwave vial. No solvent is added.[10]
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation. The optimal conditions may vary, but a typical starting point is heating to 210-220°C for 5-15 minutes.[10] Use the instrument's power control (e.g., full power) to reach the target temperature quickly.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting 2-aminophenol is consumed.
-
Work-up: After cooling, dissolve the resulting solid in ethyl acetate (20 mL).
-
Purification: Transfer the organic solution to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted carboxylic acid, followed by brine (15 mL).
-
Final Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 2-substituted benzoxazole.
Workflow and Logic
A successful synthesis relies on a logical and systematic workflow. The diagram below outlines the key stages of a typical microwave-assisted synthesis experiment, from initial setup to final analysis, ensuring a self-validating and reproducible process.
Caption: General experimental workflow for microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 2-arylbenzoxazoles, offering a rapid, efficient, and environmentally benign alternative to conventional methods. The protocols described herein, whether proceeding through an aldehyde or a carboxylic acid intermediate, demonstrate the capacity of microwave energy to drive reactions to completion in minutes, often without the need for harsh catalysts or solvents. By understanding the underlying mechanisms and adopting a systematic workflow, researchers can effectively leverage this technology to accelerate the discovery and development of novel benzoxazole-based compounds for a wide range of applications.
References
- Bentham Science Publishers. (2023, February 1). Microwave-Assisted, [Bmim]PF6-Catalyzed Synthesis of Benzoxazoles Under Solvent-free Conditions.
- International Journal of Pharmaceutical Sciences Review and Research. (2018, February 25). C. Limon Catalyzed Heterocyclisation: Microwave Assisted Rapid One Step Synthesis of Substituted 2-aryl benzoxazoles.
- Taylor & Francis. (2023, October 9). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water: Polycyclic Aromatic Compounds.
- Bentham Science Publisher. (n.d.). Microwave-assisted Synthesis of Benzoxazoles Derivatives.
- VNUHCM Journal of Science and Technology Development. (2023, January 20). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives.
- MDPI. (2022, November 9). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid].
- Benchchem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
- JOCPR. (n.d.). A Rapid and Efficient Microwave-Assisted Synthesis of 2-Arylbenzoxazoles by Using 1,3-Dibromo-5,5.
- ResearchGate. (2025, August 7). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions | Request PDF.
- ResearchGate. (2023, October 9). (PDF) Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water.
- ResearchGate. (2022, November 4). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid].
- ResearchGate. (n.d.). Microwave-Assisted Synthesis of Benzoxazole Derivatives | Request PDF.
- Thieme. (n.d.). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free.
- PMC. (n.d.). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- ACS.org. (2003, July 25). Direct and Practical Synthesis of 2-Arylbenzoxazoles Promoted by Activated Carbon.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Benzoxazole synthesis [organic-chemistry.org]
recrystallization solvents for purifying 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole
Application Note: Optimized Recrystallization Strategies for 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole
Introduction & Physicochemical Profiling
The synthesis and purification of 2-arylbenzoxazoles are critical workflows in the development of novel antimicrobial and antineoplastic agents[1]. Among these scaffolds, 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole presents unique purification challenges due to its highly conjugated, planar structure.
To design an effective purification protocol, one must first understand the causality behind the molecule's physical behavior:
-
The 4-Nitrophenyl Moiety: Imparts strong dipole-dipole interactions and
stacking capabilities, leading to high lattice energy. This drastically reduces solubility in non-polar solvents (e.g., pure hexanes or heptane). -
The 5-Methyl Group: Mildly disrupts perfect molecular symmetry and introduces lipophilicity, preventing the molecule from being entirely insoluble in moderately polar organic solvents.
-
The Benzoxazole Core: Acts as a weak base, meaning trace acidic impurities from synthesis (e.g., polyphosphoric acid or Lewis acid catalysts) can form salts with the product, altering its solubility profile[2].
Because crude mixtures often contain unreacted 2-amino-4-methylphenol, 4-nitrobenzoic acid (or 4-nitrobenzaldehyde), and catalyst residues, recrystallization must exploit a steep temperature-dependent solubility curve to achieve >99% purity.
Solvent Selection Matrix
Selecting the correct solvent is not arbitrary; it is dictated by the thermodynamic principles of dissolution and nucleation. The table below summarizes the quantitative and qualitative data for the most effective solvent systems used for 2-arylbenzoxazoles[2][3].
| Solvent System | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold, 0°C) | Causality & Application Suitability |
| Absolute Ethanol | 78.4 | High | Low | Optimal. Provides a steep solubility curve. The protic nature solvates polar impurities, while the product crystallizes cleanly. |
| EtOAc / Hexane (1:3) | ~68.0 | Moderate | Very Low | Alternative. Best when crude contains highly polar, deeply colored polymeric byproducts that might co-precipitate in ethanol. |
| DMF / Water (Dropwise) | ~153.0 | Very High | Low | Rescue Solvent. Reserved for exceptionally impure or "stubborn" batches where the product refuses to dissolve in boiling ethanol. |
Mechanistic Workflow & Logical Pathway
The recrystallization process is a thermodynamic cycle. The following diagram illustrates the logical workflow, incorporating critical decision-making nodes to address common physical anomalies like "oiling out" (liquid-liquid phase separation prior to crystallization).
Logical workflow for the recrystallization and validation of 2-arylbenzoxazole derivatives.
Self-Validating Experimental Protocol
This protocol utilizes Absolute Ethanol as the primary solvent, leveraging its environmentally benign profile and excellent performance for benzoxazole derivatives[3]. Every phase of this methodology includes a self-validating checkpoint to ensure the integrity of the process.
Phase 1: Saturation and Dissolution
-
Weighing: Accurately weigh the crude 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add absolute ethanol at a ratio of approximately 12–15 mL per gram of crude product. Expert Insight: Do not use aqueous ethanol (e.g., 95% EtOH). The presence of water increases the risk of the nitro-aromatic compound "oiling out" rather than forming a crystalline lattice.
-
Heating: Heat the suspension to a gentle reflux (approx. 78–80 °C) using an oil bath or heating mantle. Stir vigorously.
-
Validation Checkpoint 1 (Visual Clarity): The solution should become completely transparent (though likely deep yellow/orange). If particulate matter remains after 10 minutes of reflux, these are insoluble catalyst residues (e.g., silica, metal salts) or highly cross-linked polymers[1]. Proceed immediately to hot filtration.
Phase 2: Hot Filtration (If Required)
-
Preparation: Pre-warm a stemless glass funnel and a fluted filter paper by washing them with 5 mL of boiling ethanol. Causality: Pre-warming prevents premature crystallization in the funnel stem, which would block the filtration.
-
Filtration: Rapidly pour the boiling mixture through the filter into a pre-warmed Erlenmeyer flask. Rinse the original flask with 2–3 mL of boiling ethanol to ensure quantitative transfer.
Phase 3: Nucleation and Controlled Cooling
-
Ambient Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature (approx. 20–25 °C).
-
Validation Checkpoint 2 (Kinetics): Cooling must be slow (approx. 0.5 °C/min). Rapid cooling forces impurities to become trapped (occluded) within the rapidly forming crystal lattice. You should observe the formation of fine, needle-like or microcrystalline solids.
-
Ice Bath Maturation: Once the flask has reached room temperature, submerge it in an ice-water bath (0–5 °C) for 30 minutes to maximize the thermodynamic yield by driving the solubility to its absolute minimum.
Phase 4: Isolation and Drying
-
Harvesting: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a minimal amount (2–3 mL per gram of product) of ice-cold absolute ethanol. Causality: The solvent must be ice-cold to prevent re-dissolution of the purified product, while still washing away the mother liquor containing soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry in a vacuum oven at 50 °C for 4–6 hours.
-
Validation Checkpoint 3 (Purity): Determine the melting point. A sharp melting point range (
°C) validates the success of the recrystallization. Yields typically range from 70% to 85%[1].
Troubleshooting: The "Oiling Out" Phenomenon
If the compound forms a viscous, biphasic liquid (oil) at the bottom of the flask instead of crystallizing during Phase 3, the lattice energy of the crystal is being overcome by the entropy of the supersaturated liquid state.
Corrective Action: Reheat the mixture to reflux until the oil dissolves entirely. Add 10–15% more absolute ethanol to slightly dilute the supersaturation. Remove from heat, and the moment the temperature drops to ~60 °C, introduce a single "seed crystal" of pure 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole. The seed provides a low-energy nucleation site, forcing the molecules to adopt a crystalline lattice rather than an amorphous oil phase.
References
-
"Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents." PMC, National Institutes of Health. URL:[Link]
-
"NH3(CH2)6NH3SiF6 catalyzed highly efficient synthesis of benzimidazoles, benzoxazoles, benzothiazoles, quinoxalines and pyrimidin-2-ones/thiones." ResearchGate. URL: [Link]
Sources
Application Note: 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole as a Fluorescent Probe Intermediate for Hypoxia and Nitroreductase (NTR) Imaging
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Chemical Biology, Molecular Imaging, and Assay Development
Scientific Rationale & Mechanistic Principles
In the microenvironment of solid tumors, rapid cellular proliferation outpaces angiogenesis, leading to localized oxygen depletion (hypoxia)[1]. A hallmark of this hypoxic state is the significant overexpression of specific oxidoreductases, most notably Nitroreductase (NTR) [2]. Developing highly selective, cell-permeable fluorescent probes to detect NTR activity is critical for cancer diagnostics and the evaluation of hypoxia-targeted prodrugs.
5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole serves as a highly effective "turn-on" fluorescent probe intermediate. Its design leverages a push-pull electronic architecture governed by the following mechanistic causalities:
-
Fluorescence Quenching (The "Off" State): In its native form, the strong electron-withdrawing nature of the nitro (
) group pulls electron density away from the benzoxazole core. This disrupts the Intramolecular Charge Transfer (ICT) and introduces a non-radiative decay pathway (often via Photoinduced Electron Transfer, PET), rendering the molecule virtually non-fluorescent[1]. -
Enzymatic Activation (The "On" State): Under hypoxic conditions, NTR utilizes NADH as an obligate electron donor to reduce the nitro group to an electron-donating amino (
) group.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
ICT Restoration: The conversion to 5-Methyl-2-(4-aminophenyl)-1,3-benzoxazole restores the D-
-A (Donor- -Acceptor) push-pull system. The amino group acts as a strong electron donor, pushing electrons into the benzoxazole acceptor, which triggers a massive fluorescence enhancement (often >70-fold)[1]. -
Lipophilicity Tuning: The inclusion of the 5-methyl group on the benzoxazole core is a deliberate structural choice. It increases the molecule's partition coefficient (LogP), thermodynamically favoring passive diffusion across the phospholipid bilayer of living cells without sterically hindering the rotation of the 2-phenyl ring, which is critical for maintaining photophysical integrity.
Fig 1. NTR-mediated reduction of the nitrophenyl probe to its fluorescent state.
Photophysical & Chemical Specifications
To ensure assay reproducibility, it is critical to understand the baseline parameters of the probe before and after enzymatic reduction.
| Parameter | 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole | 5-Methyl-2-(4-aminophenyl)-1,3-benzoxazole |
| Role in Assay | Hypoxia-Responsive Precursor (Probe) | Active Fluorophore (Product) |
| Fluorescence Status | Quenched (Off) | Strong (On) |
| Electronic Mechanism | ICT Blockade | ICT Restored (Push-Pull) |
| Excitation Max ( | ~340 - 360 nm | ~350 - 380 nm |
| Emission Max ( | Negligible | ~480 - 520 nm (Solvent dependent) |
| Solubility | DMSO, DMF, Ethanol | DMSO, DMF, Methanol, Aqueous buffers |
Self-Validating Experimental Protocols
A robust assay must differentiate true biological signals from artifactual noise. The following protocols are designed as self-validating systems , incorporating obligate cofactors and competitive inhibitors to prove causality.
Protocol A: In Vitro NTR Enzymatic Kinetic Assay
This cell-free assay validates the direct interaction between the probe and NTR.
Materials Required:
-
Probe Stock: 10 mM in anhydrous DMSO.
-
NADH Stock: 10 mM in PBS (Prepare fresh; NADH degrades rapidly in solution).
-
Recombinant E. coli Nitroreductase (NTR): 1 mg/mL.
-
Inhibitor: Dicoumarol (10 mM in DMSO) – a competitive inhibitor of NTR.
-
Buffer: 10 mM PBS (pH 7.4).
Step-by-Step Methodology:
-
Buffer Preparation: Aliquot 3 mL of PBS (pH 7.4) into four separate quartz cuvettes (labeled A, B, C, and D).
-
Probe Addition: Add 3 µL of the Probe Stock to all cuvettes (Final concentration: 10 µM). Mix thoroughly. Causality: Keeping DMSO <0.1% prevents solvent-induced enzyme denaturation.
-
System Validation Setup (The Controls):
-
Cuvette A (Blank): No further additions. (Measures background auto-fluorescence).
-
Cuvette B (Negative Control): Add 1 µg/mL NTR, but no NADH. (Proves that reduction cannot occur without the electron donor).
-
Cuvette C (Positive Test): Add 100 µM NADH, then add 1 µg/mL NTR.
-
Cuvette D (Inhibition Control): Add 100 µM NADH, 50 µM Dicoumarol, and 1 µg/mL NTR. (Proves the signal is specifically NTR-mediated).
-
-
Kinetic Measurement: Immediately place the cuvettes in a spectrofluorometer. Set
= 360 nm and monitor emission at = 490 nm at 37°C for 30 minutes. -
Data Interpretation: Only Cuvette C should show a rapid, time-dependent exponential increase in fluorescence. Cuvette D will show heavy suppression, validating the enzymatic causality.
Protocol B: Live-Cell Hypoxia Imaging Workflow
This protocol applies the probe to living tumor cells (e.g., HeLa or A549) to map intracellular hypoxia.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 35 mm glass-bottom confocal dishes at a density of
cells/dish. Incubate overnight at 37°C in a standard 20% , 5% incubator. -
Hypoxia Induction:
-
Normoxic Control: Keep one dish in the standard incubator.
-
Hypoxic Test: Transfer the second dish to a hypoxic incubator (1%
, 5% , 94% ) for 12 hours. Causality: Physical hypoxia directly upregulates HIF-1 , which subsequently drives NTR overexpression.
-
-
Probe Incubation: Replace the culture media in both dishes with fresh media containing 10 µM of the benzoxazole probe. Incubate for 30 minutes at 37°C.
-
Wash Step (Critical): Wash the cells three times with warm PBS. Causality: Washing removes extracellular, uninternalized probe that could cause high background noise, ensuring the captured signal is purely intracellular.
-
Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite at 405 nm (or closest available laser line) and collect emission in the 450–550 nm channel.
Fig 2. Self-validating live-cell imaging workflow for hypoxia detection.
Troubleshooting & Data Interpretation
If experimental deviations occur, consult the following causality-based troubleshooting matrix:
| Observation | Mechanistic Cause | Corrective Action |
| High background in Normoxic cells | Probe aggregation or non-specific reduction by cellular thiols (e.g., GSH). | Ensure DMSO stock is fresh. Titrate probe concentration down to 5 µM. |
| No signal in In Vitro Assay (+NTR) | Depletion or oxidation of the NADH cofactor. NTR cannot reduce the | Prepare fresh NADH solutions immediately before use. Do not store aqueous NADH. |
| Weak signal in Hypoxic cells | Insufficient hypoxia induction time; NTR levels have not peaked. | Extend hypoxic incubation from 12h to 24h, or use a chemical inducer like |
References
-
Chen, Y., et al. "Efficient Two-Photon Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging in Tumor Cells and Tissues." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1
-
"A Cresyl Violet‐Based Fluorescent Off–On Probe for the Detection and Imaging of Hypoxia and Nitroreductase in Living Organisms." Scilit. 2
-
Gignoux, A., et al. "Fluorogenic substrates for the detection of microbial nitroreductases." ResearchGate. 3
Sources
doping 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole in polymer matrices
Application Note: Doping 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole (MNPBO) in Polymer Matrices
Executive Summary
This guide details the methodology for doping 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole (MNPBO) into polymer matrices.[1] MNPBO is a "push-pull" chromophore characterized by an electron-donating benzoxazole core and an electron-withdrawing nitrophenyl group.[1] This electronic asymmetry grants it dual utility:
-
Non-Linear Optics (NLO): As a second-order NLO dye for photonic switching and frequency doubling.[1]
-
Pharmacology: As a bioactive antimicrobial/anticancer agent requiring controlled release from biodegradable scaffolds.
This protocol addresses the critical challenge of dipolar aggregation . The strong dipole moment of the nitro group drives MNPBO molecules to dimerize in an antiparallel fashion, which quenches NLO activity and alters drug release kinetics. The methods below utilize Hansen Solubility Parameter (HSP) matching and specific processing steps to ensure molecular dispersion.
Material Selection & Interaction Logic
Successful doping relies on thermodynamic compatibility between the guest (MNPBO) and the host (Polymer).
The Dopant: MNPBO
-
Structure: A planar, conjugated system.
-
Solubility: High in polar aprotic solvents (DMF, DMSO, THF); Low in water/alcohols.
-
Risk: Crystallization (Blooming) at concentrations >5 wt% due to
- stacking.[1]
The Matrix: Selection Guide
| Application Area | Recommended Polymer | Justification | Solvent System |
| NLO / Photonics | PMMA (Polymethyl methacrylate) | High optical transparency; Amorphous nature prevents light scattering; High | THF, Chloroform, Toluene |
| Drug Delivery | PLGA (Poly(lactic-co-glycolic acid)) | Biodegradable; Tunable degradation rate; FDA-approved for implants. | DCM, THF, Acetone |
| Bio-Coatings | PS (Polystyrene) | Hydrophobic; Excellent film-forming properties; Cost-effective for antimicrobial surface testing. | THF, DMF |
Protocol A: Optical Thin Films (Spin Coating)
Target Audience: Material Scientists, Physicists
Objective: Create a transparent, defect-free film with MNPBO homogeneously dispersed in PMMA for optical characterization.
Reagents:
-
MNPBO (Recrystallized, >99% purity).
-
PMMA (MW ~120,000 g/mol ).
-
Solvent: Cyclohexanone (preferred for high boiling point/leveling) or THF.
Step-by-Step Workflow:
-
Stock Solution Preparation (Segregated Dissolution):
-
Why: Dissolving polymer and dye separately prevents "shock precipitation" where the polymer creates local high-viscosity regions that trap undissolved dye aggregates.[1]
-
Vial A: Dissolve PMMA in Cyclohexanone (10 wt%). Stir at 40°C for 4 hours.
-
Vial B: Dissolve MNPBO in Cyclohexanone to achieve desired doping ratio (e.g., 2 wt% relative to polymer). Sonicate for 10 mins.
-
-
Mixing & Aging:
-
Slowly add Vial B to Vial A under vigorous stirring.
-
Critical Step: Filter the mixture through a 0.45
m PTFE syringe filter. This removes dust and undissolved micro-crystallites that act as nucleation sites for aggregation.
-
-
Spin Coating:
-
Annealing (Solvent Removal):
-
Bake at 80°C (vacuum oven) for 12 hours.
-
Note: Temperature must be below the
of PMMA to prevent dewetting, but high enough to drive off solvent.
-
Protocol B: Bioactive Nanofibers (Electrospinning)
Target Audience: Drug Development, Biomedical Engineers
Objective: Encapsulate MNPBO in PLGA fibers for controlled release studies.
Step-by-Step Workflow:
-
Dope Solution Preparation:
-
Solvent: Mixture of THF:DMF (3:1 v/v).
-
Causality: THF dissolves PLGA well; DMF increases the dielectric constant of the solution, which is essential for stable electrospinning jets.
-
Concentration: 15 wt% PLGA.
-
Loading: Add MNPBO at 1-5 wt% relative to polymer.[1] Stir for 6 hours.
-
-
Electrospinning Setup:
-
Process Validation:
-
Observe the "Taylor Cone" at the needle tip. A stable cone indicates good solubility and conductivity. If the jet sputters, MNPBO aggregates may be clogging the needle (requires re-filtration).
-
Visualization: Experimental Logic
The following diagrams illustrate the decision-making process for fabrication and characterization.
Figure 1: Fabrication & Interaction Logic
Caption: Workflow for doping MNPBO, emphasizing segregated dissolution to prevent aggregation.
Figure 2: Characterization Decision Tree
Caption: Analytical techniques to validate dispersion quality and functional performance.
Characterization & Validation
To ensure the scientific integrity of the doped matrix, the following parameters must be quantified.
| Technique | Parameter to Measure | Interpretation |
| UV-Vis Spectroscopy | A Blue Shift (Hypsochromic) compared to solution indicates H-aggregation (antiparallel stacking).[1] This is undesirable for NLO. | |
| DSC (Differential Scanning Calorimetry) | Glass Transition ( | MNPBO acts as a plasticizer. Expect a decrease in |
| SEM (Scanning Electron Microscopy) | Surface Topology | Look for crystals on the surface ("blooming"). The surface should be smooth. Visible crystals indicate solubility limits were exceeded. |
Troubleshooting
-
Issue: Cloudy Film / Opaque Fiber.[1]
-
Cause: Phase separation. The solvent evaporated too slowly, allowing MNPBO to crystallize, or the concentration is above the saturation limit.
-
Fix: Increase the solvent evaporation rate (higher spin speed or heat) or reduce doping concentration. Change solvent to one with better interaction with MNPBO (e.g., add 10% DMF).
-
-
Issue: Low NLO Response / Fast Drug Burst Release.
-
Cause: Aggregation.
-
Fix: Use "Segregated Dissolution" (Protocol A, Step 1). For NLO, consider copolymerization instead of physical doping if stability is critical.
-
References
-
Synthesis and Biological Evaluation
-
NLO Properties of Benzoxazoles
- Discusses the "push-pull" mechanism in benzoxazole deriv
-
Source:.
-
Polymer Doping Fundamentals
- Standard protocols for doping conjugated molecules into PMMA and PLGA m
-
Source:.
-
Chemical Data
Sources
Application Note: Green Chemistry Synthesis Routes for Benzoxazole Derivatives
Executive Summary & Mechanistic Rationale
Benzoxazoles are privileged heterocyclic pharmacophores widely utilized in the development of antimicrobial, antiviral, and antiproliferative agents. Historically, the construction of the benzoxazole core relied on highly corrosive reagents (e.g., polyphosphoric acid), volatile organic solvents (VOCs), and stoichiometric amounts of toxic oxidants, resulting in a high environmental factor (E-factor) (1)[1].
To align drug development with sustainable practices, modern synthetic methodologies have shifted toward green chemistry principles. This guide details three validated, high-yield green synthesis routes:
-
Deep Eutectic Solvents (DES) with Microwave Irradiation : Utilizing biodegradable choline chloride/glycerol networks to activate substrates via hydrogen bonding (2)[2].
-
Aqueous Nanocatalysis : Leveraging the hydrophobic effect and recoverable CuO nanoparticles to drive C-H/C-O cross-coupling in water (3)[3].
-
Molecular Sieve-Catalyzed Cyclization : Employing solid-state desiccant catalysis to drive condensation equilibriums without transition metals (4)[4].
Reaction Pathway Visualization
Figure 1: Green synthesis pathways for benzoxazole derivatives from various precursors.
Comparative Performance Data
The following table summarizes the quantitative efficiency and sustainability metrics of the featured green methodologies compared to traditional synthesis.
| Synthesis Methodology | Reagents / Catalyst | Solvent System | Temp / Time | Avg. Yield | Green Chemistry Advantage |
| Traditional (Reference) | Polyphosphoric Acid (PPA) | Toluene / Xylene | 110 °C / 12-24 h | 40-65% | None (High E-factor, toxic waste) |
| Microwave-Assisted | K₂CO₃ (Base) | ChCl:Glycerol (DES) | 40-50 °C / 2-3 h | 85-95% | Biodegradable solvent, low energy |
| Aqueous Nanocatalysis | CuO NPs (10 mol%) + TMEDA | H₂O | 100 °C / 6-8 h | 80-92% | Reusable catalyst, benign solvent |
| Solid-State Catalysis | 4Å Molecular Sieves | Solvent-Free | 80 °C / 4-6 h | 75-90% | Metal-free, zero toxic oxidants |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis in Deep Eutectic Solvents (DES)
This protocol utilizes a Choline Chloride (ChCl) and Glycerol mixture. The DES acts as both the solvent and a supramolecular catalyst, lowering the activation energy through an extensive hydrogen-bonding network that activates the aldehyde's carbonyl carbon (2)[2].
Step-by-Step Methodology:
-
DES Preparation: Mix Choline Chloride and Glycerol in a 1:2 molar ratio in a glass vial. Heat to 40 °C with continuous stirring until a clear, viscous liquid forms (~30 mins).
-
Causality: Heating disrupts the individual crystal lattices of the precursors, establishing the eutectic hydrogen-bonded network required for substrate solvation.
-
-
Reaction Assembly: To 10 mL of the prepared DES, add the appropriate aromatic aldehyde (1.0 eq, ~1.5 mmol), 2-aminophenol (1.0 eq), and K₂CO₃ (2.0 eq).
-
Causality: K₂CO₃ acts as a mild base to neutralize acidic byproducts and drive the cyclocondensation of the Schiff base intermediate.
-
-
Microwave Irradiation: Place the vessel in a microwave synthesizer. Irradiate at 600 W, maintaining the temperature at 40 °C for 2 to 3 hours.
-
Causality: Microwave dielectric heating provides uniform, rapid thermal energy directly to the highly polar DES molecules, drastically reducing reaction time compared to convective heating.
-
-
Isolation: Cool the mixture and add 15 mL of deionized water. Extract with ethyl acetate (3 × 10 mL).
-
Causality: DES is infinitely water-soluble. Adding water breaks the eutectic network, forcing the hydrophobic benzoxazole product to partition entirely into the organic phase.
-
Self-Validation System:
Monitor the reaction via ATR-FTIR. The successful formation of the intermediate is validated by the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of an imine C=N stretch (~1580 cm⁻¹). Final cyclization is confirmed by TLC (Hexane:EtOAc 4:1), showing a single distinct spot with a significantly higher
Protocol B: Aqueous Cyclization using CuO Nanoparticles
Water is the ultimate green solvent, but its poor solubility for organic substrates often limits its use. This protocol leverages the hydrophobic effect at elevated temperatures, driving organic reactants to aggregate on the lipophilic surface of CuO nanoparticles (3)[3].
Step-by-Step Methodology:
-
Catalyst Loading: In a 25 mL round-bottom flask, combine o-haloanilide (1.0 eq), CuO nanoparticles (10 mol%), and Cs₂CO₃ (2.0 eq) in 5 mL of deionized water.
-
Ligand Addition: Add tetramethylethylenediamine (TMEDA) (20 mol%) to the suspension.
-
Causality: TMEDA is a critical mechanistic switch. Without it, the reaction yields o-hydroxyanilides via simple hydrolysis. TMEDA coordinates with the Cu center, stabilizing the transition state specifically for intramolecular C-O cross-coupling to form the benzoxazole ring.
-
-
Reflux: Heat the mixture to 100 °C under an air atmosphere for 6-8 hours with vigorous stirring.
-
Catalyst Recovery: Cool the mixture to room temperature and centrifuge at 4000 rpm for 10 minutes.
-
Causality: The heterogeneous CuO NPs settle rapidly, allowing the product to be decanted. The recovered catalyst can be washed with ethanol, dried, and reused for up to 4 consecutive cycles without significant loss of catalytic activity.
-
Self-Validation System:
The divergence of the reaction path must be validated by ¹H-NMR of the crude product. The complete absence of an amide N-H broad singlet (typically around
Protocol C: Molecular Sieve-Catalyzed Oxidative Cyclization
This transition-metal-free approach utilizes molecular sieves as both a mild solid acid catalyst and a desiccant, driving the condensation equilibrium forward without the need for toxic chemical oxidants (4)[4].
Step-by-Step Methodology:
-
Sieve Activation: Activate 4Å molecular sieves by heating them at 250 °C in a vacuum oven for 2 hours prior to use.
-
Causality: Thermal activation removes adsorbed atmospheric moisture, maximizing the internal pore capacity necessary for trapping the water byproduct generated during the reaction.
-
-
Reaction Assembly: Grind 2-aminophenol (1.0 eq) and the target aldehyde (1.0 eq) in a mortar. Transfer the mixture to a reaction tube containing 200 mg of the activated 4Å molecular sieves.
-
Thermal Cyclization: Stir the solvent-free mixture at 80 °C for 4-6 hours.
-
Causality: The surface silanol groups of the molecular sieves provide mild acidity to catalyze the initial imine formation. Simultaneously, the porous structure physically sequesters the generated water, thermodynamically driving the equilibrium toward the final oxidative cyclization product.
-
-
Purification: Extract the organic product from the solid mixture using hot ethanol, filter to remove the sieves, and allow the filtrate to crystallize.
Self-Validation System: Weigh the molecular sieves before the reaction and after the reaction (following a brief ambient drying step to remove ethanol). A mass increase corresponding to the stoichiometric equivalent of water generated during the condensation validates the physical dehydration mechanism driving the reaction.
References
-
Chang, W., Sun, Y., & Huang, Y. (2017). One-pot green synthesis of benzoxazole derivatives through molecular sieve-catalyzed oxidative cyclization reaction. Heteroatom Chemistry. Available at:[Link]
-
JST (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Engineering and Technology For Sustainable Development. Available at:[Link]
-
MDPI (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. Available at: [Link]
-
Khatun, N., Guin, S., Rout, S. K., & Patel, B. K. (2014). Divergent reactivities of o-haloanilides with CuO nanoparticles in water: a green synthesis of benzoxazoles and o-hydroxyanilides. RSC Advances, 4, 10770-10778. Available at:[Link]
Sources
- 1. New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant | Engineering and Technology For Sustainable Development [jst.vn]
- 2. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]
- 3. Divergent reactivities of o-haloanilides with CuO nanoparticles in water: a green synthesis of benzoxazoles and o-hydroxyanilides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole
Welcome to the technical support resource for the synthesis of 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and detailed experimental protocols. Our focus is on enhancing reaction yield and purity by addressing common challenges encountered during this specific synthesis.
Introduction to the Synthesis
The synthesis of 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole is most commonly achieved via the condensation and subsequent cyclodehydration of 2-amino-4-methylphenol with 4-nitrobenzoic acid or a more reactive derivative, such as 4-nitrobenzoyl chloride. The Phillips condensation, often employing a strong acid and dehydrating agent like polyphosphoric acid (PPA), is a classic and effective method for this transformation.[1][2] This reaction proceeds through an initial N-acylation of the aminophenol to form an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring.
This guide will address critical parameters, from starting material quality to reaction optimization and product purification, to help you achieve consistent and high-yield results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction resulted in a very low yield or failed completely. What are the primary factors to investigate?
Answer: Low or non-existent yield is a frequent problem that can typically be traced back to one of three areas: starting material purity, reaction conditions, or catalyst efficacy.
-
Purity of Starting Materials: This is the most critical and often overlooked factor.
-
2-Amino-4-methylphenol: This reagent is susceptible to air oxidation, which is visually indicated by a darkening of the material from off-white/tan to brown or black.[3] Oxidized impurities can significantly inhibit the reaction. It is strongly recommended to use freshly purified 2-amino-4-methylphenol. If the material is discolored, purify it by recrystallization from an appropriate solvent system under an inert atmosphere.[3]
-
4-Nitrobenzoic Acid / 4-Nitrobenzoyl Chloride: Ensure the purity of your acid or acyl chloride. For the acid, residual moisture can interfere with dehydrating agents like PPA. For the acyl chloride, which is highly reactive, ensure it has not hydrolyzed due to improper storage.
-
-
Reaction Conditions:
-
Temperature: The cyclodehydration step requires a significant activation energy.[3] When using polyphosphoric acid (PPA), temperatures of 150-180°C are often necessary to drive the reaction to completion.[2] Insufficient temperature will likely stall the reaction at the intermediate amide stage.
-
Moisture: The reaction involves a dehydration step. Any water present in the starting materials or solvent will inhibit the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prematurely stopping the reaction will result in low yield, while excessively long reaction times at high temperatures can lead to degradation and side product formation.[4]
-
-
Catalyst/Reagent Activity:
-
Polyphosphoric Acid (PPA): PPA is viscous and can be difficult to handle. Ensure it is thoroughly mixed with the reactants to create a homogeneous reaction medium. The efficacy of PPA can decrease with age and exposure to atmospheric moisture. Use a fresh, properly stored batch for best results.
-
Recommendation: Start by verifying the purity of your 2-amino-4-methylphenol. If it's discolored, recrystallize it. Conduct the reaction under an inert nitrogen or argon atmosphere to prevent in-situ oxidation.[3][5]
Question 2: My TLC analysis shows a major spot that is not my product or starting material. What is this side product and how can I minimize it?
Answer: The most probable side product is the N-acylated intermediate, N-(2-hydroxy-5-methylphenyl)-4-nitrobenzamide. This occurs when the initial acylation of the amine is successful, but the subsequent intramolecular cyclization to form the benzoxazole ring fails.
-
Cause: Incomplete cyclization is the primary culprit. This is usually due to insufficient temperature, inadequate dehydration, or a deactivated catalyst.[5][6]
-
Identification: The intermediate amide will have a different polarity (and thus a different Rf value on TLC) than the final benzoxazole product. It can be characterized by NMR, where you would expect to see signals for the phenolic -OH and amide N-H protons, which are absent in the final product.
-
Minimization Strategies:
-
Increase Temperature: If the reaction has stalled, cautiously increasing the temperature may provide the necessary energy to overcome the activation barrier for cyclization.
-
Ensure Anhydrous Conditions: As stated above, water is detrimental to the dehydration step.
-
Use a More Reactive Electrophile: Using 4-nitrobenzoyl chloride instead of 4-nitrobenzoic acid can sometimes facilitate the reaction, though it requires different conditions (typically with a base in an aprotic solvent), and cyclization may still need a separate acid-catalyzed dehydration step.
-
Alternative Catalysts: While PPA is effective, other catalysts like methanesulfonic acid or Brønsted acidic ionic liquids have been used and may offer better performance for specific substrates.[3][7]
-
Question 3: My 2-amino-4-methylphenol starting material has darkened. Can I still use it?
Answer: It is highly inadvisable. As mentioned, 2-aminophenols are known to oxidize in the presence of air, leading to colored impurities.[3] These impurities can act as reaction inhibitors or lead to the formation of undesired, colored side products that complicate purification. For the best possible outcome and reproducibility, always use freshly purified, colorless, or light-tan 2-amino-4-methylphenol.[3]
Question 4: I am struggling with the purification of the final product. What are the recommended techniques?
Answer: Purifying 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole can be challenging due to its properties and potential impurities.
-
Work-up: After the reaction is complete, the highly viscous PPA mixture is typically poured onto ice water, which hydrolyzes the PPA and precipitates the crude product.[2] The solid is then collected by filtration. Neutralizing the acidic solution with a base like sodium bicarbonate is crucial to ensure the product is in its neutral form before extraction or further purification.[2]
-
Recrystallization: This is the most common and effective method for purifying the solid product.[1][4]
-
Solvent Selection: Ethanol is often a good first choice for recrystallization of 2-arylbenzoxazoles.[1] If the product is too soluble in hot ethanol, a mixed solvent system like ethanol/water or acetone/acetonitrile might be effective.[4] Experiment with small quantities to find the optimal solvent or solvent pair.
-
-
Column Chromatography: If recrystallization fails to remove impurities, column chromatography on silica gel is a reliable alternative. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), will likely provide good separation. The exact ratio will depend on the impurities present and should be determined by TLC analysis first.
Experimental Protocols & Data
Protocol 1: Synthesis via Phillips Condensation with Polyphosphoric Acid (PPA)
This protocol is a robust and widely cited method for synthesizing 2-arylbenzoxazoles.[1][2]
Reactants & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-4-methylphenol | 123.15 | 10 | 1.23 g |
| 4-Nitrobenzoic Acid | 167.12 | 10 | 1.67 g |
| Polyphosphoric Acid (PPA) | - | - | ~25 g |
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.
-
Charging Flask: Add 2-amino-4-methylphenol (1.23 g, 10 mmol) and 4-nitrobenzoic acid (1.67 g, 10 mmol) to the flask.
-
Adding PPA: Carefully add polyphosphoric acid (~25 g) to the flask. PPA is highly viscous; ensure it covers and is well-mixed with the reactants.
-
Heating: Heat the reaction mixture to 150-180°C with vigorous stirring. The mixture should become a more mobile, homogeneous solution as it heats.[2]
-
Monitoring: Maintain the temperature for 4-5 hours.[2] Monitor the reaction progress by periodically taking a small sample, quenching it in water, extracting with ethyl acetate, and analyzing the organic layer by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to about 100°C. Carefully and slowly pour the hot, viscous mixture into a beaker containing crushed ice (~200 g) with stirring. A precipitate will form.
-
Isolation: Continue stirring until all the PPA is hydrolyzed and the ice has melted. Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.
-
Purification: Dry the crude product. Purify by recrystallization from ethanol to yield 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole as a solid.[1]
Protocol 2: Preparation of 4-Nitrobenzoyl Chloride
If using the acyl chloride route, this intermediate can be prepared from 4-nitrobenzoic acid.
Reactants & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume |
| 4-Nitrobenzoic Acid | 167.12 | 0.12 | 20.0 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.24 | 17.5 mL |
Procedure:
-
Setup: In a dry fume hood, equip a round-bottom flask with a reflux condenser fitted with a drying tube or gas outlet to a trap.
-
Reaction: Place 4-nitrobenzoic acid (20.0 g, 0.12 mol) in the flask. Carefully add thionyl chloride (17.5 mL, 0.24 mol).[8]
-
Reflux: Heat the mixture to reflux gently. The evolution of HCl and SO₂ gas will be observed. Continue refluxing until the gas evolution ceases (typically 1-2 hours).
-
Isolation: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
Purification: The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation (b.p. 155°C/20 mmHg) or by recrystallization from a dry, non-polar solvent like carbon tetrachloride or hexane to yield a yellow crystalline solid (m.p. 73°C).[9][10] The expected yield is approximately 90%.[11]
Visualizations
General Reaction Mechanism
The synthesis proceeds via N-acylation followed by intramolecular cyclodehydration.
Caption: Reaction mechanism for PPA-mediated benzoxazole synthesis.
Experimental Workflow
A summary of the laboratory procedure from start to finish.
Caption: General experimental workflow for benzoxazole synthesis.
Troubleshooting Decision Tree
A logical guide to diagnosing low-yield reactions.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Benchchem. (n.d.). A Technical Guide to the Discovery and Historical Synthesis of 4-Nitrobenzoyl Chloride.
- Kadaba, P. K. (1970). A CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE.
- PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoxazoles.
- Benchchem. (n.d.). 4-Amino-2-methylphenol | 2835-96-3.
- Gopiwad, P. et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
- Thomas Scientific. (n.d.). 4-Nitrobenzoyl chloride for synthesis.
- Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol 97.
- Centore, R. et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133.
- CymitQuimica. (n.d.). CAS 95-84-1: 2-Amino-4-methylphenol.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Aryl Benzoxazoles.
- Yalçın, İ. et al. (n.d.). Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl)
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Nguyen, T. T. et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1969-1975.
- Bhavsar, Z. A. et al. (2021). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent.
- Henry, M. et al. (2020). Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. European Journal of Organic Chemistry, 2020(19).
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of benzoxazole derivatives.
- Benchchem. (n.d.). A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance.
- Perin, N. et al. (2021). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
- Chemical Synthesis Database. (2025). methyl 2-(4-nitrophenyl)-1,3-benzoxazole-4-carboxylate.
- PubChemLite. (n.d.). 5-nitro-2-[(4-nitrophenyl)methyl]-1,3-benzoxazole.
- Asian Journal of Green Chemistry. (2023). Zinc Sulfide (ZnS)
- Nguyen, T. K. C. et al. (2021). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. Engineering and Technology For Sustainable Development.
- Royal Society of Chemistry. (n.d.).
- Garrepalli, S. et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2), 427-432.
- PubChem. (n.d.). 2-Amino-4-methylphenol.
- MedCrave online. (2017).
- ResearchGate. (2025).
- Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol.
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
- SIELC Technologies. (2018). Benzoxazole, 5-methyl-2-(4-methylphenyl)-.
- Singh, R. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24685-24713.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).
- RU2765005C1. (n.d.). Method for producing 2-(methylthio)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine.
- AWS. (n.d.). benzoxazol-2-yl)
Sources
- 1. 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pubs.acs.org [pubs.acs.org]
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- 10. thomassci.com [thomassci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
removing unreacted 4-nitrobenzoic acid from benzoxazole product
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of benzoxazole products, specifically focusing on the removal of unreacted 4-nitrobenzoic acid. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most likely reason I have residual 4-nitrobenzoic acid in my benzoxazole product?
The presence of unreacted 4-nitrobenzoic acid is typically a result of incomplete reaction during the synthesis, which can stem from several factors:
-
Sub-optimal Reaction Kinetics: The reaction may not have been heated long enough or at a high enough temperature to drive it to completion.
-
Stoichiometry: An excess of the carboxylic acid component is often used to ensure the complete consumption of a more valuable starting material (e.g., a substituted 2-aminophenol).
-
Catalyst Deactivation: If your synthesis involves a catalyst, it may have lost activity over the course of the reaction.[1]
Q2: What is the core chemical principle behind separating 4-nitrobenzoic acid from a neutral benzoxazole product?
The separation hinges on the significant difference in the acidity (pKa) between the two compounds.
-
4-Nitrobenzoic Acid is a moderately strong organic acid with a pKa of approximately 3.4.[2][3][4][5][6] This means it readily donates its proton (H+) in the presence of a base.
-
Benzoxazole derivatives are generally considered neutral or, at most, extremely weakly basic.[7][8] They do not react with weak bases.
By treating the mixture with an aqueous basic solution, the acidic 4-nitrobenzoic acid is deprotonated to form its corresponding carboxylate salt (4-nitrobenzoate). This salt is ionic and therefore highly soluble in water, while the neutral benzoxazole product remains soluble in the organic solvent.[9][10][11][12][13] This differential solubility is the foundation for a successful separation.[14]
Q3: Which purification method should I choose? Acid-base extraction, recrystallization, or column chromatography?
The optimal method depends on your scale, desired purity, and the specific properties of your benzoxazole derivative.
| Method | Principle | Pros | Cons | Best For |
| Acid-Base Extraction | Differential solubility of acid/conjugate base in immiscible solvents.[11][15] | Fast, simple, and effective for removing large amounts of acidic impurities. Scalable. | May not remove trace impurities. Emulsions can sometimes form. | Initial work-up and bulk removal of 4-nitrobenzoic acid. |
| Recrystallization | Difference in solubility of product vs. impurity in a solvent at different temperatures.[16] | Can yield very high-purity crystalline material. Cost-effective. | Requires finding a suitable solvent system. Product loss can occur in the mother liquor. | Final purification step after bulk impurity removal, especially for solid products. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase.[17][18][19][20] | Excellent for separating complex mixtures and achieving very high purity. | More time-consuming, requires more solvent, and can be less scalable than extraction. | Isolating pure product when other methods fail or when multiple impurities are present. |
Troubleshooting & In-Depth Protocols
Issue 1: My crude product is heavily contaminated with 4-nitrobenzoic acid.
Solution: Perform an acid-base liquid-liquid extraction.
This technique is the most direct and efficient way to remove the bulk of the acidic starting material.[10][21][22] The goal is to selectively convert the 4-nitrobenzoic acid into a water-soluble salt, which can then be washed away.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Scientific Rationale: Sodium bicarbonate is a weak base, fully capable of deprotonating the 4-nitrobenzoic acid (pKa ~3.4) but not strong enough to cause hydrolysis or other unwanted side reactions with most benzoxazole products.
-
-
Extraction: Stopper the funnel and invert it gently, making sure to vent frequently to release any CO₂ gas that may form from the acid-base reaction. Shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[14]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (typically ethyl acetate) will be on top, and the denser aqueous layer will be on the bottom. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Scientific Rationale: The brine wash helps to remove any residual water dissolved in the organic solvent and aids in breaking up any minor emulsions.
-
-
Drying & Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
An emulsion forms (a cloudy layer between the organic and aqueous phases): This can be resolved by adding a small amount of brine and swirling gently, or by passing the mixture through a pad of Celite during filtration.
-
Product precipitates out: If your benzoxazole product has low solubility in the chosen organic solvent, it may crash out. If this occurs, add more solvent to redissolve it before proceeding.
Caption: Workflow for Acid-Base Extraction.
Issue 2: My product is still not pure enough after extraction.
Solution: Purify further by recrystallization or column chromatography.
This method is ideal for obtaining highly pure, crystalline solid material.[16] The key is to find a solvent (or solvent pair) in which your benzoxazole product has high solubility at elevated temperatures but low solubility at room temperature or below, while the residual impurity (4-nitrobenzoic acid) remains in solution upon cooling.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes). Heat the mixture. A good solvent will dissolve the product when hot but cause it to crystallize upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Crystallization: Once the flask is at room temperature, it can be placed in an ice bath to maximize crystal formation. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch.[23]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
If recrystallization is ineffective or if other neutral impurities are present, column chromatography is the method of choice.[17][20] It separates compounds based on their polarity.
-
Principle: Silica gel, the most common stationary phase, is polar. Polar compounds will adhere (adsorb) more strongly to the silica and move down the column more slowly. Non-polar compounds will be eluted more quickly.[19] Since 4-nitrobenzoic acid is significantly more polar than a typical benzoxazole, it will stick to the silica gel more tightly.
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC).[24] A good solvent system (e.g., a mixture of hexanes and ethyl acetate) will show good separation between your product spot and the baseline (where the highly polar 4-nitrobenzoic acid will remain). The desired product should have an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your mobile phase.
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through. You can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds that are more strongly adsorbed.[17]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to isolate your final product.
Analytical Verification
Q4: How can I confirm that the 4-nitrobenzoic acid has been successfully removed?
Answer: Thin-Layer Chromatography (TLC) is the quickest and most common method for qualitative analysis.[24]
-
Prepare the Plate: On a silica gel TLC plate, use a pencil to lightly draw an origin line.
-
Spotting: Using separate capillaries, spot the plate with:
-
A sample of the pure starting material (4-nitrobenzoic acid).
-
A sample of your crude reaction mixture.
-
A sample of your purified product.
-
-
Development: Place the plate in a TLC chamber containing an appropriate eluent (e.g., 70:30 Hexanes:Ethyl Acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp.
-
Interpretation:
-
Successful Purification: The lane corresponding to your purified product should show only the spot for your benzoxazole and be free of the spot corresponding to 4-nitrobenzoic acid.
-
Incomplete Purification: If a spot with the same Rf value as 4-nitrobenzoic acid is still visible in your product lane, further purification is required.
-
For quantitative analysis to determine the exact purity, more advanced techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.[25] HPLC is particularly sensitive for detecting trace impurities.[25][26][27]
References
-
PubChem. (2020). 4-Nitrobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Fiveable. (2025). Acid-Base Extraction Definition. [Link]
-
Grokipedia. 4-Nitrobenzoic acid. [Link]
-
Eastern Kentucky University. Acid-Base Liquid-Liquid Extraction. EduBirdie. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry Steps. (2025). Organic Acid-Base Extractions. [Link]
-
Jiangsu Run'an Pharmaceutical Co. Ltd. (2025). Why is 4-Nitrobenzoic Acid a Stronger Acid Than Benzoic Acid?. [Link]
-
Scribd. Acid/Base Extraction in Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Syrris. Liquid-Liquid Extraction: An Overview. [Link]
-
VigyanShaala. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
SRS CAB. Acid Side Solvent Extraction. [Link]
- Google Patents. (2004). Process for the purification of substituted benzoxazole compounds.
-
University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Columbia University. Column chromatography. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
SIELC Technologies. (2018). Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
-
University of Victoria. Column chromatography. [Link]
-
BYJU'S. COLUMN CHROMATOGRAPHY. [Link]
-
Illinois State Water Survey. (1960). Chromatographic separation and identification of organic acids. [Link]
-
ResearchGate. Large-scale synthesis of benzoxazole 4a by a new method. [Link]
-
PubMed. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. [Link]
-
Supporting Information. Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. [Link]
-
Solubility of Things. 4-Nitrobenzoic acid. [Link]
-
FULIR. (2026). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]
-
ResearchGate. HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. [Link]
-
FooDB. (2010). Showing Compound Benzoxazole (FDB004443). [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Indian Journal of Chemistry. (1982). Solubility of 4-Nitrobenzoic Acid in Water & Salt Solutions. [Link]
-
University of California, Irvine. Recrystallization of Benzoic Acid. [Link]
-
Research Square. (2022). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
Wikipedia. Benzoxazole. [Link]
-
International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. echemi.com [echemi.com]
- 5. jsrapharm.com [jsrapharm.com]
- 6. 4-Nitrobenzoic acid CAS#: 62-23-7 [m.chemicalbook.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
- 9. fiveable.me [fiveable.me]
- 10. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 13. scribd.com [scribd.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 16. mt.com [mt.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. columbia.edu [columbia.edu]
- 19. web.uvic.ca [web.uvic.ca]
- 20. rnlkwc.ac.in [rnlkwc.ac.in]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. syrris.com [syrris.com]
- 23. westfield.ma.edu [westfield.ma.edu]
- 24. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cyclization Failures in Benzoxazole Synthesis
Introduction
Benzoxazole synthesis is deceptively simple on paper but notoriously temperamental in practice. Whether you are employing the classic condensation of o-aminophenols with carboxylic acids or modern oxidative cyclization of Schiff bases, the failure mode is almost always the same: the reaction stalls at the open-chain intermediate.
This guide bypasses general textbook procedures to address the specific kinetic and thermodynamic bottlenecks that prevent ring closure. We focus on the three most common synthetic routes: Acid-Mediated Condensation, Oxidative Cyclization, and Metal-Catalyzed Intramolecular Arylation.
Module 1: Acid-Mediated Condensation (The PPA Route)
Context: You are reacting an o-aminophenol with a carboxylic acid (or nitrile) using Polyphosphoric Acid (PPA) or sulfonic acids.
Q1: I see the amide intermediate by LC-MS, but the ring won't close. Why?
Diagnosis: The activation energy for the initial amide bond formation is significantly lower than that for the dehydration/cyclization step. If you see the amide (
The Fix:
-
Temperature Threshold: PPA cyclizations typically require a "melt" phase at 120–150 °C . If you are running at 80–100 °C, you are likely trapping the amide.
-
PPA Viscosity & Composition: Commercial PPA varies in
content. High viscosity prevents efficient mass transfer.-
Protocol: Pre-heat the PPA to 100 °C before adding reactants to lower viscosity.
-
Alternative: Use Eaton’s Reagent (7.7 wt%
in methanesulfonic acid) for a lower-viscosity, homogenous alternative that often cyclizes at lower temperatures (70–90 °C) [1].
-
Q2: My reaction mixture turned into a black tar. What happened?
Diagnosis: Oxidative decomposition of the o-aminophenol. These precursors are highly sensitive to air oxidation, forming quinone-imines that polymerize rapidly at high temperatures.
The Fix:
-
Purification: Never use dark brown/black o-aminophenol. Recrystallize from ethanol containing a pinch of sodium dithionite (
) to reduce oxidized impurities. -
Inert Atmosphere: Even in PPA, an argon/nitrogen blanket is mandatory during the high-temperature ramp.
Mechanism & Visualization
The following diagram illustrates the critical dehydration step where reactions often stall.
Figure 1: Kinetic pathway of acid-mediated cyclization showing the amide bottleneck.
Module 2: Oxidative Cyclization (The Aldehyde Route)
Context: You are condensing o-aminophenol with an aldehyde to form a Schiff base (imine), followed by oxidation to close the ring.
Q3: The Schiff base formed quantitatively, but the oxidant (DDQ/MnO2) isn't closing the ring.
Diagnosis: Electronic mismatch. The oxidative cyclization mechanism usually involves a hydride abstraction or single-electron transfer (SET). Electron-withdrawing groups (EWGs) on the aldehyde ring destabilize the cationic intermediate required for cyclization [2].
The Fix:
-
Switch Oxidants: If DDQ fails, move to Lead Tetraacetate (LTA) or PhI(OAc)2 (PIDA). These reagents operate via a ligand-exchange mechanism that is less sensitive to electronic deactivation than the hydride-transfer mechanism of quinones.
-
Solvent Switch: DDQ reactions are highly solvent-dependent. Ensure you are using 1,4-dioxane or toluene . Avoid nucleophilic solvents (like alcohols) that can trap the intermediate cation.
Q4: How do I choose the right oxidant?
Use the table below to select the oxidant based on your substrate's sensitivity.
| Oxidant | Mechanism | Best For...[1][2][3] | Watch Out For... |
| DDQ | Hydride Abstraction / SET | Electron-rich aldehydes | Difficult removal of DDQ-H2 byproduct; Charge-transfer complexes. |
| MnO2 | Surface Adsorption/Radical | Activated (benzylic) positions | Requires large excess (10-20 eq); Heterogeneous (stirring critical). |
| PhI(OAc)2 | Ligand Exchange | Sensitive substrates | Acetic acid byproduct; Higher cost. |
| O2 / Cu-Cat | Radical | Green chemistry / Scale-up | Slow kinetics; Requires open vessel (safety risk). |
Module 3: Metal-Catalyzed Cross-Coupling
Context: Intramolecular C-O bond formation from o-haloanilides using Copper or Palladium.
Q5: My Copper-catalyzed cyclization of the o-chloroanilide is dead.
Diagnosis: o-Chloro substrates are notoriously unreactive compared to o-iodo or o-bromo analogs due to the stronger C-Cl bond strength. Standard CuI/Amino acid systems often fail here.
The Fix:
-
Ligand Upgrade: Switch to 1,10-Phenanthroline or N,N'-dimethylethylenediamine (DMEDA) . These bidentate ligands stabilize the active Cu(I) species and lower the barrier for oxidative addition [3].
-
Solvent/Base: Use DMSO with Cs2CO3 at 110–120 °C. The "Cesium Effect" (higher solubility/basicity) is often necessary for difficult closures.
Q6: The reaction works on 50mg but fails on 5g.
Diagnosis: Catalyst poisoning or mass transfer issues. In scale-up, trace oxygen can deactivate Cu(I) to Cu(II) faster than the reaction cycle proceeds.
The Fix:
-
Degassing: Sparging with argon is insufficient for scale-up. Use "Freeze-Pump-Thaw" cycles or vigorous subsurface sparging for at least 30 minutes.
-
Add a Reductant: Adding 5–10 mol% of Sodium Ascorbate helps maintain the copper catalyst in the active Cu(I) oxidation state.
Module 4: Purification & Isolation[4]
Q7: My product is a "brick dust" solid—insoluble in everything. How do I purify it?
Diagnosis: Benzoxazoles are planar, rigid, and lipophilic, leading to high lattice energy and poor solubility.
The Fix:
-
Acid-Base Switching (If applicable): If your product has a basic nitrogen (pyridine-like), dissolve it in dilute HCl (forms the salt), filter off insoluble impurities, and re-precipitate with NaOH.
-
Sublimation: For non-functionalized, low-molecular-weight benzoxazoles, high-vacuum sublimation is often superior to chromatography.
-
Trituration: Instead of column chromatography, triturate the crude solid with hot methanol or acetonitrile. The impurities often dissolve, leaving the pure benzoxazole as a solid.
Decision Tree: Troubleshooting Workflow
Figure 2: Rapid decision tree for diagnosing reaction outcomes.
References
-
ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications.[4] [Link]
-
Organic & Biomolecular Chemistry. (2012). Copper-catalysed intramolecular O-arylation: a simple and efficient method for benzoxazole synthesis.[5][6][7][8] Royal Society of Chemistry. [Link]
-
National Institutes of Health (PMC). (2020). Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ.[3] NCBI. [Link]
-
Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.[9][10][11] Global Research Online. [Link]
Sources
- 1. Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper-catalysed intramolecular O-arylation: a simple and efficient method for benzoxazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Efficient Cu-catalyzed intramolecular O-arylation for synthesis of benzoxazoles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole
Topic: Solubility issues of 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole in methanol Content Type: Technical Support Center Guide
Case ID: MNPB-SOL-001 Compound: 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole (MNPB) Primary Solvent: Methanol (MeOH) Status: Resolved / Troubleshooting Active[1][2]
Executive Summary & Core Issue
The Problem: Users frequently report precipitation, "cloudy" suspensions, or complete failure to dissolve 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole (MNPB) in methanol at room temperature, particularly at concentrations >1 mg/mL.[1][2][3]
The Root Cause: MNPB is a planar, aromatic heterocycle with high lattice energy driven by strong
Immediate Action: Do not attempt to force dissolution by adding more methanol.[1][2][3] Switch to a Co-solvent Protocol (DMSO/DMF) or apply Thermal Activation as detailed below.
Troubleshooting Decision Tree
Use this logic flow to determine the correct dissolution strategy for your specific application.
Figure 1: Decision matrix for solubilizing MNPB based on target concentration.
Frequently Asked Questions (Technical)
Q1: Why does MNPB precipitate from methanol after cooling?
Technical Insight: This behavior is characteristic of benzoxazole derivatives and is actually utilized for their purification.[2][3] MNPB has a steep solubility curve in alcohols.
-
Mechanism: At high temperatures (reflux), the kinetic energy of the solvent molecules overcomes the lattice energy.[2][3] Upon cooling, the thermodynamic drive to re-establish the crystal lattice (via
stacking of the planar benzoxazole and nitrophenyl rings) overwhelms the weak solvation shell provided by methanol [3, 4].[2][3] -
Implication: If your experiment requires the solution to be stable at 4°C or room temperature, pure methanol is an unsuitable vehicle.[2][3]
Q2: What is the maximum solubility in pure methanol?
Empirical Data: While exact thermodynamic values vary by crystal polymorph, empirical evidence suggests the solubility limit in cold (20°C) methanol is likely <0.5 mg/mL .[2][3]
-
Observation: Researchers often report "shiny scales" or needles forming upon cooling alcoholic solutions, indicating high crystallinity and low cold solubility [5].[2][3]
-
Recommendation: For concentrations >1 mg/mL, you must use a dipolar aprotic co-solvent.[2][3]
Q3: Can I use acidification to improve solubility?
Critical Warning: Generally, No .
-
Reasoning: While the benzoxazole nitrogen is weakly basic, the 4-nitrophenyl group is electron-withdrawing, significantly reducing the basicity of the oxazole ring.[3] Strong acids might protonate it, but this changes the electronic properties (absorption/fluorescence) and may hydrolyze the oxazole ring over time.[2][3]
-
Alternative: Stick to physical dissolution methods (heat/co-solvents) rather than chemical modification unless the salt form is explicitly desired.[2][3]
Validated Protocols
Protocol A: The "Gradient Solvation" Method (Recommended)
Best for: Biological assays, stock solutions, and high-concentration needs.[2]
Materials:
Step-by-Step:
-
Weighing: Weigh the target mass of MNPB.
-
Primary Dissolution: Add DMSO to the solid.[2][3] Use the minimum volume necessary to achieve a clear yellow/orange solution.[2][3]
-
Dilution: Slowly add Methanol to the DMSO concentrate while vortexing.
-
Validation: Hold the vial up to a light source. The solution must be transparent. Any turbidity (Tyndall effect) indicates micro-precipitation.[2][3]
Protocol B: Thermal Dissolution (Pure Methanol)
Best for: Analytical chemistry (HPLC/MS) where DMSO interferes.[1][2]
Step-by-Step:
-
Heat the mixture to 50-60°C (below boiling point of MeOH: 64.7°C) in a sealed vial.
-
Sonicate the warm solution for 10 minutes.
-
Immediate Use: Use the solution immediately while warm.
-
Stabilization (Optional): If cooling is required, filter through a 0.22 µm PTFE filter to remove nucleation sites that trigger rapid precipitation.[2][3]
Analytical Validation: "Is it really dissolved?"
Visual inspection is often insufficient for benzoxazoles, which can form colloidal suspensions that look clear but behave like solids.[2][3]
| Method | Procedure | Pass Criteria |
| Tyndall Test | Shine a red laser pointer through the vial. | Beam path is invisible .[1][2][3] If the beam is visible (scattering), you have a suspension, not a solution.[2][3] |
| UV-Vis Stability | Measure Absorbance at | Variation < 5%.[2][3][4][5] A drop in absorbance indicates precipitation.[2][3] |
| Centrifugation | Spin at 10,000 x g for 5 mins. | No pellet visible at the bottom of the tube.[2][3] |
References
-
Benchchem Technical Data. Solubility issues with 6-Nitro-2-(p-tolyl)benzo[d]oxazole in biological assays. Retrieved from Benchchem.com.[2][3] Link[1][2]
-
Organic Chemistry Portal. Synthesis of Benzoxazoles. (General solubility and synthesis conditions referencing alcohol recrystallization). Link
-
Garrepalli, S., et al. (2011).[2][3][6] Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2): 427-432.[1][2][3][6] (Describes recrystallization of similar derivatives from boiling alcohol). Link
-
PubChem Compound Summary. 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole.[1][2][3] National Center for Biotechnology Information.[2][3] Link
-
ChemSynthesis. 2-(4-nitrophenyl)-1,3-benzoxazole Physical Properties. (Data on melting points and crystalline forms).[2][3][6][7] Link
Sources
- 1. 5-Methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | C30H22N2O2 | CID 102253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-nitro-2-[(4-nitrophenyl)methyl]-1,3-benzoxazole (C14H9N3O5) [pubchemlite.lcsb.uni.lu]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Photostability of 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole
Ticket ID: MNPBO-UV-STAB-001 Subject: Signal degradation and stability issues under UV irradiation Assigned Specialist: Senior Application Scientist, Photophysics Division Status: Open
Introduction: The "Nitro" Paradox
You are likely observing a rapid loss of fluorescence intensity or a colorimetric shift (yellow to brown) during your experiments with 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole (MNPBO) .
While benzoxazole derivatives are typically renowned for their stability (often used as laser dyes or scintillators), the introduction of the nitro group (
This guide provides the diagnostic framework and protocols to stabilize MNPBO during your experiments.
Module 1: Diagnostic Framework
Q1: Why is my fluorescence signal quenching rapidly?
The Root Cause: The Nitro Effect & Triplet State Population.
Unlike standard benzoxazoles that relax via fluorescence, the nitro group in MNPBO promotes rapid Intersystem Crossing (ISC) . Upon UV excitation (
This
Diagnostic Indicators:
-
Visual: Solution turns from pale yellow to dark amber/brown.
-
Spectral: Loss of the primary absorption band (
nm) and emergence of a broad, red-shifted absorption tail (degradation products).
Mechanism Visualization
Figure 1: The dominant pathway for MNPBO instability is the Nitro-induced population of the Triplet State, generating cytotoxic Singlet Oxygen.
Module 2: Stabilization Protocols
Q2: How do I stabilize the molecule for steady-state measurements?
To prevent degradation, you must disrupt the Triplet
Protocol A: Strict Deoxygenation (The "Freeze-Pump-Thaw" Method)
Since oxygen is the reactant destroying your molecule, it must be removed.
-
Vessel: Use a quartz cuvette with a vacuum-tight Teflon stopcock or a Schlenk line adapter.
-
Freeze: Submerge the solvent reservoir in liquid nitrogen (
) until solid. -
Pump: Apply high vacuum (<0.1 mbar) for 5–10 minutes to remove headspace gas.
-
Thaw: Close the valve, remove from
, and thaw in warm water. Gas bubbles will escape the liquid. -
Repeat: Perform this cycle 3 times .
-
Backfill: Backfill with Argon or Nitrogen (5.0 purity).
Protocol B: Solvent Selection Matrix
Solvent polarity affects the Intramolecular Charge Transfer (ICT) state. Polar solvents often stabilize the non-emissive ICT state, increasing the lifetime for degradation reactions.
| Solvent Class | Recommended Solvent | Stability Rating | Notes |
| Non-Polar | Toluene / Hexane | High | Best for fluorescence intensity; reduced ICT character minimizes ISC efficiency. |
| Polar Aprotic | Acetonitrile (MeCN) | Medium | High degradation risk if oxygen is present. Strong solvatochromic shift expected. |
| Polar Protic | Methanol / Ethanol | Low | Avoid. Hydrogen bonding can facilitate ring hydrolysis in the excited state. |
| Chlorinated | DCM / Chloroform | Very Low | Critical Warning: UV light generates HCl radicals from these solvents, rapidly destroying the benzoxazole ring. |
Module 3: Advanced Troubleshooting (Degradation Analysis)
Q3: I see new peaks in my HPLC. What are they?
If stabilization fails, MNPBO degrades into specific byproducts. Identifying these confirms the degradation mechanism.[1]
Likely Degradation Products:
-
Nitro-to-Nitrite Rearrangement: The nitro group isomerizes to a nitrite ester (
) and subsequently cleaves.-
Mass Spec Signal: Look for
(Loss of oxygen) or (Loss of NO).
-
-
Oxazole Ring Hydrolysis: The
bond in the oxazole ring is sensitive to hydrolysis in the excited state, especially in "wet" solvents.-
Product: 2-amino-4-methylphenol and 4-nitrobenzoic acid.
-
Mass Spec Signal: Look for the fragment corresponding to 4-nitrobenzoic acid (
in negative mode).
-
Troubleshooting Workflow
Figure 2: Step-by-step decision tree for isolating stability issues.
Frequently Asked Questions (FAQ)
Q: Can I use this molecule as a UV stabilizer (like Tinuvin)? A: No. Commercial benzoxazole UV stabilizers (e.g., Tinuvin P) possess a hydroxyl group at the ortho-position of the phenyl ring. This enables Excited-State Intramolecular Proton Transfer (ESIPT) , a mechanism that safely dissipates UV energy as heat. MNPBO lacks this hydroxyl group; it cannot perform ESIPT and will degrade rather than protect [1].
Q: Why does the solution turn yellow/brown? A: This is characteristic of photo-oxidation . The brown color usually indicates the formation of azo-dimers or quinoid species resulting from the breakdown of the nitro-phenyl moiety under UV stress [2].
Q: Is the degradation reversible? A: No. The cleavage of the oxazole ring or the rearrangement of the nitro group is chemically irreversible. You must prepare fresh samples.
References
-
Mechanism of ESIPT in Benzoxazoles
- Title: Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(2'-Hydroxyphenyl)
- Context: Explains why the lack of the OH group in MNPBO leads to instability compared to stabilizers.
-
Source:
-
Nitro Group Photochemistry
- Title: Photochemistry of Nitro-Aromatics: Mechanisms of Photodegrad
- Context: Details the nitro-to-nitrite rearrangement and triplet state generation responsible for MNPBO degrad
-
Source:
-
Solvatochromism of Nitro-Benzoxazoles
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing NLO efficiency of benzoxazole vs benzothiazole derivatives
Comparative Guide: Non-Linear Optical (NLO) Efficiency of Benzoxazole vs. Benzothiazole Derivatives in Push-Pull Architectures
Executive Summary
As the demand for high-resolution, deep-tissue in vivo imaging and targeted photodynamic therapy (PDT) accelerates in drug development, the design of efficient Two-Photon Absorption (TPA) fluorophores has become a critical focus. At the core of these advancements are Donor-
This guide provides a rigorous comparative analysis of two premier electron-accepting moieties used in these systems: Benzoxazole (BO) and Benzothiazole (BT) . By examining their photophysical properties, mechanistic behavior, and Non-Linear Optical (NLO) efficiencies, this document equips researchers and application scientists with the data necessary to select the optimal heterocycle for advanced biophotonic and optoelectronic applications.
Mechanistic Causality: The Heteroatom Effect (Oxygen vs. Sulfur)
The fundamental difference in NLO efficiency between BO and BT derivatives stems directly from the heteroatom within the azole ring: Oxygen in BO versus Sulfur in BT.
In a D-
-
Benzoxazole (Oxygen) : Oxygen is highly electronegative and holds its 2p lone pairs tightly. While it exerts a strong inductive electron-withdrawing effect, its electron cloud is relatively rigid. This limits the overall polarizability (
) of the -conjugated system, resulting in moderate and values[1]. -
Benzothiazole (Sulfur) : Sulfur possesses larger, more diffuse 3p orbitals. Although less electronegative than oxygen, sulfur is significantly more polarizable . This polarizability facilitates superior electron delocalization across the
-bridge. Upon excitation, the highly polarizable sulfur atom accommodates a much larger shift in electron density, drastically increasing both and . Consequently, BT derivatives consistently exhibit superior hyperpolarizability and massive enhancements in TPA cross-sections compared to their BO analogs[2],[3].
Caption: Electron dynamics in D-π-A architectures driving NLO efficiency.
Quantitative Performance Comparison
To objectively evaluate these derivatives, we must look at their performance metrics in standardized environments (e.g., solvated in DMSO or Methanol). The data below synthesizes typical experimental ranges observed for optimally designed D-
| Photophysical / NLO Property | Benzoxazole (BO) Derivatives | Benzothiazole (BT) Derivatives | Mechanistic Driver |
| Heteroatom | Oxygen (O) | Sulfur (S) | Atomic radius and orbital diffusion |
| Isotropic Polarizability ( | Moderate | High | S has larger, highly polarizable 3p orbitals |
| First Hyperpolarizability ( | ~50 - 150 | >200 - 400 | Enhanced ICT and larger |
| TPA Cross-Section ( | ~50 - 160 GM | ~500 - 1100+ GM | Larger transition dipole moment ( |
| Fluorescence Quantum Yield ( | Generally Higher (Often >0.6) | Moderate to High (0.3 - 0.7) | O introduces less non-radiative decay |
| Primary Bio-Application | High-contrast shallow imaging | Deep-tissue in vivo imaging | BT's high GM allows lower laser power in NIR |
Note: 1 GM (Goeppert-Mayer) =
Experimental Protocols for NLO Characterization
To ensure scientific integrity, the NLO properties of these derivatives must be validated using self-contained, reproducible experimental workflows. Below are the standard protocols used to quantify and apply these materials.
Protocol 1: Z-Scan Measurement for Nonlinear Absorption
The Z-scan technique is the gold standard for quantifying the third-order nonlinear absorption coefficient (
Causality & Validation: By translating the sample along the Z-axis of a focused Gaussian laser beam, the sample experiences varying incident intensities. If the material exhibits TPA, a distinct dip in transmittance will occur exactly at the focal point (
Step-by-Step Workflow:
-
Sample Preparation: Dissolve the BO or BT derivative in spectroscopic-grade DMSO to a precise concentration of 1.0 mM. Crucial: Spectroscopic grade prevents aggregation-induced scattering, which can artificially inflate apparent NLO signals.
-
Laser Configuration: Utilize a mode-locked Ti:Sapphire femtosecond laser (e.g., tuned to 800 nm, 100 fs pulse width, 1 kHz repetition rate). Femtosecond pulses provide the massive peak intensities required for multiphoton absorption while preventing thermal degradation of the organic dye.
-
Beam Splitting: Split the beam into a reference arm (to monitor and normalize input energy fluctuations) and a sample arm.
-
Translation & Acquisition: Focus the sample beam using a 20 cm focal length lens. Mount the 1 mm quartz cuvette on a motorized linear translation stage.
-
Open-Aperture (OA) Detection: Collect all transmitted light using a large-area photodiode as the sample moves through the focal point.
-
Data Extraction: Fit the normalized OA transmittance curve to the standard nonlinear transmission equation to extract
. Convert to GM units using the relation: .
Caption: Open-aperture Z-scan experimental setup for measuring nonlinear absorption.
Protocol 2: Two-Photon Excited Fluorescence (TPEF) Validation in Biological Matrices
For drug development professionals, raw NLO metrics must translate to functional in vitro performance.
Step-by-Step Workflow:
-
Incubation: Incubate live target cells (e.g., HeLa or specific tumor lines) with 5
M of the formulated BT/BO dye for 30 minutes at 37°C. -
Washing: Wash thoroughly with PBS to remove unbound fluorophores, establishing a high signal-to-noise ratio and preventing background auto-fluorescence.
-
Excitation: Image the cells using a multiphoton confocal microscope equipped with a tunable NIR laser (760–820 nm).
-
Self-Validation (The Log-Log Plot): To definitively prove the signal is generated by TPA and not single-photon UV absorption, measure the fluorescence intensity as a function of incident laser power. Plot
versus . A calculated slope of ~2.0 mathematically validates the two-photon nature of the excitation.
Conclusion & Application in Drug Development
For drug development professionals engineering theranostic agents, the choice between Benzoxazole and Benzothiazole dictates the operational limits of the molecule:
-
Choose Benzoxazole when the application demands maximum fluorescence quantum yield and the imaging depth is relatively shallow. The oxygen atom minimizes non-radiative decay pathways, resulting in brilliant emission.
-
Choose Benzothiazole for deep-tissue in vivo imaging, tracking nanocarriers, or Two-Photon Photodynamic Therapy (2P-PDT). The highly polarizable sulfur atom drives the TPA cross-section into the >1000 GM range, allowing for efficient excitation in the Near-Infrared (NIR) biological transparency window using significantly lower, safer laser powers.
References
- Sun, L., et al. (2022). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. Dyes and Pigments.
- (2024). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. PMC / NIH.
- (2010). Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. The Journal of Organic Chemistry - ACS Publications.
- (2023). Third-order nonlinear optical properties of a series of pyrroles and dipyrroles featuring π-conjugated substituents and linkers. RSC Publishing.
Sources
- 1. DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Third-order nonlinear optical properties of a series of pyrroles and dipyrroles featuring π-conjugated substituents and linkers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02783G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Solvatochromic Shifts in UV-Vis Spectroscopy: A Comparative Technical Guide
Executive Summary
In pharmaceutical characterization and organic synthesis, the choice of solvent is not merely a matter of solubility; it is an active variable that alters the electronic landscape of the analyte. This guide provides a technical comparison of Polar vs. Non-Polar Solvent Systems and their distinct impacts on UV-Vis absorption maxima (
Understanding these shifts (Solvatochromism) is critical for:
-
Structural Elucidation: Distinguishing between
and transitions. -
Purity Analysis: Avoiding false negatives caused by solvent cutoff interference.
-
Drug Stability: Predicting degradation pathways in different formulation environments.
Theoretical Framework: The Mechanics of the Shift
To interpret spectral data accurately, one must understand the thermodynamic stabilization of the ground state (GS) versus the excited state (ES). The Franck-Condon principle dictates that electronic transitions occur much faster (
The Two Primary Shifts
| Transition Type | Electronic Behavior | Solvent Effect (Polarity | Shift Name | Mechanism |
| Lone pair promotion to antibonding orbital | Blue Shift ( | Hypsochromic | Polar solvents stabilize the localized lone pair in the Ground State via H-bonding.[2] The Excited State lacks this stabilization, increasing the energy gap ( | |
| Bonding | Red Shift ( | Bathochromic | The Excited State is often more polar (larger dipole). Polar solvents stabilize the ES more than the GS, lowering the energy gap ( |
Visualization of Energy Gap Changes
The following diagram illustrates why these shifts occur based on relative stabilization energies.
Figure 1: Comparative energy diagrams showing why n-pi* transitions blue-shift (Gap increases) while pi-pi* transitions red-shift (Gap decreases) in polar solvents.
Comparative Analysis: Solvent System Performance
This section objectively compares the "performance" of solvent classes in resolving specific spectral features.
Quantitative Shifts: Experimental Data
The following table aggregates field data for common chromophores, demonstrating the magnitude of shifts.
| Analyte (Chromophore) | Transition | Shift Observed | ||
| Acetone | 279.0 nm | 264.5 nm | -14.5 nm (Blue) | |
| Benzene | 260.0 nm | 260.5 nm (approx) | +0.5 nm (Red) | |
| Reichardt’s Dye | Charge Transfer | 810 nm (Diphenyl ether) | 453 nm | -357 nm (Blue) |
| Phenol | 270 nm | 270 nm (pH dependent) | Negligible* |
Note: Benzene's fine structure (vibrational bands) is often obliterated in polar solvents due to strong solvent-solute interactions, resulting in a "blurred" broad peak.
Operational Constraints: Solvent Cutoffs
A critical failure mode in UV-Vis analysis is selecting a solvent that absorbs in the same region as the analyte.
| Solvent Class | Representative Solvent | UV Cutoff ( | Best Use Case |
| Non-Polar | Hexane (HPLC Grade) | 195 nm | Detecting |
| Polar Aprotic | Acetone | 330 nm | NOT suitable as a solvent for UV analysis below 330nm. |
| Polar Aprotic | Acetonitrile | 190 nm | Excellent for peptide/protein analysis; low cutoff. |
| Polar Protic | Water | 190 nm | Biological simulations; high polarity studies. |
| Polar Protic | Methanol | 205 nm | General purpose; dissolves most polar organics. |
Critical Insight: Never use acetone as a solvent for UV-Vis if you are scanning below 335 nm. Its own carbonyl absorption will mask your analyte entirely.
Validated Experimental Protocol
To generate reproducible solvatochromic data, follow this self-validating workflow.
Reagents & Equipment
-
Spectrophotometer: Double-beam preferred (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Matched Quartz (1 cm pathlength). Glass absorbs <300nm.[3]
-
Solvents: HPLC or Spectroscopic Grade (impurities in lower grades cause phantom peaks).
Step-by-Step Workflow
-
Solvent Verification: Run a blank scan of your chosen solvent against air. If Absorbance > 1.0 at your target
, stop. Choose a different solvent. -
Baseline Correction: Fill both cuvettes with pure solvent. Run "Auto-Zero/Baseline."
-
Sample Preparation: Prepare analyte concentration to yield 0.5 - 1.0 Abs (typically
to M). -
Scan: Scan from long wavelength to short (e.g., 700nm
200nm). -
Overlay: Repeat with the second solvent system and overlay spectra.
Workflow Logic Diagram
Figure 2: Decision tree for solvatochromic experimental design, emphasizing the critical check for solvent cutoff interference.
Troubleshooting & Validation (E-E-A-T)
Issue: "The peak disappeared in the polar solvent."
-
Cause: The shift might have moved the peak under the solvent cutoff (e.g., using Ethanol, cutoff 210nm, for a peak shifting to 205nm).
-
Solution: Switch to Acetonitrile or Water (Cutoff 190nm).[4][5]
Issue: "The peak shape changed completely."
-
Cause: Loss of vibrational fine structure. Non-polar solvents (Hexane) allow observation of vibrational sublevels (the "fingers" on a benzene peak). Polar solvents blur these into a single broad band due to strong solute-solvent interaction.
-
Validation: This is a confirmative feature of solvatochromism, not an error.
Issue: "Unexpected Red Shift for Phenol."
-
Cause: pH effects. In water, phenol may partially dissociate to phenolate anion if pH is high, causing a massive bathochromic shift.
-
Solution: Buffer the aqueous solvent to maintain the protonated state.
References
-
LibreTexts Chemistry. (2023). UV-Visible Spectroscopy - Solvent Effects.[2][5][6][7][8][9] Available at: [Link]
-
Reichardt, C. (1994).[10] Solvatochromic Dyes as Solvent Polarity Indicators.[10][11] Chemical Reviews. (Contextual grounding for ET(30) scale).
-
Waters Corporation. (2025). Wavelength Cutoffs for Common Solvents. Available at: [Link][3][9][10]
-
National Institutes of Health (NIH) - PubMed. (2015). Electronic absorption spectra and solvatochromic shifts.[2][8][12] Available at: [Link]
-
Michigan State University. UV-Vis Absorption Spectroscopy - Theory. (Data verification for Acetone shifts). Available at: [Link]
Sources
- 1. Acetone absorbs at \lambda_{max} = 279 nm in hexane but at \lambda_{ma.. [askfilo.com]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 6. Electronic absorption spectra and solvatochromic shifts by the vertical excitation model: solvated clusters and molecular dynamics sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Question Acetone absorbs at \lambda_{max} (in nm) 279 in hexane but at.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 11. Study on the empirical parameter of solvent polarity - The E >T>(30) scale of carbonate using Reichardt's Dye - Beijing Institute of Technology [pure.bit.edu.cn]
- 12. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
A Comprehensive Guide to the Elemental Analysis of C14H10N2O3
Executive Summary
Elemental analysis is a cornerstone of analytical chemistry, providing the fundamental percentage composition of a chemical compound.[1] For researchers in drug development and synthetic chemistry, it serves as a critical first-pass assessment of a newly synthesized compound's identity and purity.[2] This guide provides a detailed, step-by-step calculation of the theoretical elemental composition of the compound with the molecular formula C14H10N2O3.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of results to explain the causality behind the calculations, grounding the methodology in the fundamental principles of atomic mass and stoichiometry. The provided protocol is self-validating, ensuring that the derived values can be used as a reliable benchmark for comparison against experimental data obtained from techniques like combustion analysis.
Theoretical Framework and Causality
The calculation of elemental composition is predicated on the Law of Definite Proportions , which states that a chemical compound always contains its component elements in fixed ratios by mass. The foundation of this calculation rests on the use of standard atomic weights for each element, which are the weighted averages of the masses of their naturally occurring isotopes.[3][4]
The molecular formula, C14H10N2O3, provides the exact number of atoms of each element in a single molecule. By utilizing the standard atomic weight of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O), we can determine the mass contribution of each element to the total molecular weight of the compound. This allows for the calculation of the mass percentage of each element, a critical dataset for analytical verification.
Experimental Protocol: Calculation of Elemental Composition
This section details the step-by-step methodology to calculate the molar mass and elemental mass percentages for C14H10N2O3.
3.1 Step 1: Deconstruction of the Molecular Formula
First, identify the constituent elements and the number of atoms for each from the molecular formula.
-
Compound: C14H10N2O3
-
Carbon (C): 14 atoms
-
Hydrogen (H): 10 atoms
-
Nitrogen (N): 2 atoms
-
Oxygen (O): 3 atoms
3.2 Step 2: Collation of Standard Atomic Weights
Gather the standard atomic weight for each element from authoritative sources such as the IUPAC Periodic Table. For the purpose of this calculation, the following precise values are used:
3.3 Step 3: Calculation of Total Mass Contribution per Element
Multiply the number of atoms of each element by its respective atomic weight to determine its total mass contribution to one mole of the compound.
-
Mass of Carbon: 14 atoms * 12.011 g/mol = 168.154 g/mol
-
Mass of Hydrogen: 10 atoms * 1.008 g/mol = 10.080 g/mol
-
Mass of Nitrogen: 2 atoms * 14.007 g/mol = 28.014 g/mol
-
Mass of Oxygen: 3 atoms * 15.999 g/mol = 47.997 g/mol
3.4 Step 4: Calculation of Molar Mass
Sum the total mass contributions of all elements to find the molar mass of C14H10N2O3.
-
Molar Mass = 168.154 + 10.080 + 28.014 + 47.997 = 254.245 g/mol
This calculated value aligns with data available in chemical databases like PubChem, which lists the molecular weight as approximately 254.24 g/mol .[13][14]
3.5 Step 5: Calculation of Elemental Mass Percentages
Divide the total mass contribution of each element by the total molar mass of the compound and multiply by 100 to obtain the mass percentage.
-
% Carbon (C): (168.154 / 254.245) * 100 = 66.14%
-
% Hydrogen (H): (10.080 / 254.245) * 100 = 3.96%
-
% Nitrogen (N): (28.014 / 254.245) * 100 = 11.02%
-
% Oxygen (O): (47.997 / 254.245) * 100 = 18.88%
Summary of Results and Comparative Analysis
The quantitative data derived from the protocol is summarized below. This table serves as the theoretical benchmark for C14H10N2O3.
| Element (Symbol) | Number of Atoms | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 14 | 12.011[5][6] | 168.154 | 66.14 |
| Hydrogen (H) | 10 | 1.008[7][8] | 10.080 | 3.96 |
| Nitrogen (N) | 2 | 14.007[9][10] | 28.014 | 11.02 |
| Oxygen (O) | 3 | 15.999[11][12] | 47.997 | 18.88 |
| Total | 29 | - | 254.245 | 100.00 |
This comparative table clearly illustrates that carbon is the dominant element by mass, contributing nearly two-thirds of the total molecular weight. In a laboratory setting, a researcher would compare these theoretical percentages to the output from an elemental analyzer. A close correlation (typically within ±0.4%) between the experimental and calculated values provides strong evidence for the structural integrity and purity of the synthesized compound.
Workflow Visualization
The logical flow of the elemental analysis calculation is depicted in the following diagram.
Caption: Workflow for calculating elemental composition from a molecular formula.
References
-
What is the atomic mass of hydrogen? - Quora. [Link]
-
What is the atomic mass of nitrogen? - askIITians. [Link]
-
Atomic Mass of Oxygen Definition - AP Chemistry Key Term |... - Fiveable. [Link]
-
What is the atomic mass of nitrogen in grams per mole? - PrepMate. [Link]
-
What is carbon's atomic mass? | CK-12 Foundation - CK12.org. [Link]
-
Why is the atomic mass of carbon written as 12.01 and not 12.00 u? - Quora. [Link]
-
Atomic Weight of Nitrogen - IUPAC. [Link]
-
[Solved] Atomic mass of oxygen is ______ . - Testbook. [Link]
-
What is the atomic mass in hydrogen class 11 chemistry CBSE - Vedantu. [Link]
-
What is the atomic mass of hydrogen? | CK-12 Foundation - CK12.org. [Link]
-
2.4: Atomic Mass - Chemistry LibreTexts. [Link]
-
-
Atomic Mass, Atomic Number, and Carbon-12 4/12 - LabXchange. [Link]
-
-
Carbon - Element information, properties and uses - RSC Periodic Table. [Link]
-
[Solved] What is the atomic mass of Nitrogen? - Testbook. [Link]
-
Azachalcone derivative 1 | C14H10N2O3 | CID 5872358 - PubChem. [Link]
-
CID 90386591 | C14H10N2O3 - PubChem. [Link]
-
Elemental analysis: operation & applications - Elementar. [Link]
-
Elemental analysis - chemeurope.com. [Link]
Sources
- 1. Elemental_analysis [chemeurope.com]
- 2. Elemental analysis: operation & applications - Elementar [elementar.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LabXchange [labxchange.org]
- 5. ck12.org [ck12.org]
- 6. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. quora.com [quora.com]
- 8. What is the atomic mass in hydrogen class 11 chemistry CBSE [vedantu.com]
- 9. What is the atomic mass of nitrogen? - askIITians [askiitians.com]
- 10. proprep.com [proprep.com]
- 11. fiveable.me [fiveable.me]
- 12. echemi.com [echemi.com]
- 13. Azachalcone derivative 1 | C14H10N2O3 | CID 5872358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CID 90386591 | C14H10N2O3 | CID 90386591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole proper disposal procedures
In drug discovery and materials science, benzoxazole derivatives are prized for their potent biological and photophysical properties. However, the integration of a 4-nitrophenyl moiety in 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole introduces complex safety, handling, and logistical challenges.
As a Senior Application Scientist, I have designed this operational blueprint to bridge the gap between benchtop synthesis and environmental compliance. Handling nitroaromatic heterocycles requires more than standard chemical hygiene; it demands a mechanistic understanding of the compound's reactivity to prevent exothermic events, ensure personnel safety, and maintain strict regulatory compliance.
Executive Summary & Chemical Profile
Before manipulating this compound, laboratory personnel must understand its dual-hazard nature. The benzoxazole core presents significant biological toxicity, while the nitroaromatic group introduces thermal instability and reactivity risks.
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Specification / Classification |
| Chemical Name | 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole |
| Chemical Class | Nitroaromatic Heterocycle |
| Physical State | Solid (Powder/Crystals) |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Target Organ Toxicity, Aquatic Toxicity |
| Mechanistic Risk | Exothermic decomposition under extreme heat/shock (Nitroaromatic moiety) |
| EPA Waste Characterization | Characteristic Hazardous Waste (Toxicity/Reactivity potential)[1] |
| Storage Compatibility | Isolate strictly from strong reducing agents, strong bases, and oxidizers |
Mechanistic Hazard Assessment
To handle this chemical safely, you must understand the why behind the protocols:
-
Electrophilicity & Thermal Instability: The 4-nitrophenyl group acts as a powerful electron-withdrawing moiety. This not only increases the electrophilicity of the benzoxazole core (making it highly reactive with biological nucleophiles, hence its toxicity) but also poses a thermal instability risk. Nitroaromatics can undergo rapid, exothermic decomposition if exposed to extreme heat, friction, or incompatible chemicals.
-
Photolytic Degradation: Exposure to ambient UV light can catalyze the degradation of the nitroaromatic moiety into highly reactive and mutagenic nitroso intermediates.
-
Regulatory Classification: Under the OSHA Hazard Communication Standard, compounds with these structural alerts require specific GHS labeling and cannot be treated as generic organic waste[2]. Furthermore, the EPA mandates that such compounds be evaluated for characteristic hazardous waste properties prior to disposal[1].
Operational Handling & Experimental Workflow
Step 1: Preparation & PPE
-
Action: Don a flame-resistant lab coat, chemical-resistant safety goggles, and double-layer nitrile gloves.
-
Causality: Nitroaromatics are notorious for their ability to permeate standard, single-layer nitrile gloves over prolonged exposure, leading to systemic dermal absorption and sensitization.
Step 2: Environmental Controls
-
Action: Perform all weighing, transferring, and synthetic manipulations within a certified Class II biological safety cabinet or a high-velocity chemical fume hood.
-
Causality: Aerosolized powders of nitroaromatic heterocycles present a severe inhalation hazard. Keeping the material under negative pressure prevents fugitive dust emissions.
Step 3: Synthetic Manipulation
-
Action: If scaling up reactions (e.g., >5 grams) or heating the compound above 100°C, utilize a heavy-duty blast shield and continuous temperature monitoring.
-
Validation Check: Continuously monitor the reaction mixture for unexpected color changes (e.g., rapid darkening to deep red/black) or sudden outgassing, which are primary indicators of runaway nitro-reduction or decomposition.
Waste Segregation & Disposal Protocols
Proper disposal is critical to prevent environmental contamination and facility fires. Never dispose of nitroaromatic heterocycles down the drain or in standard municipal trash[3].
Step 1: Quenching & Deactivation
-
Action: If the compound is in a reactive solution, quench carefully with a compatible, non-reactive solvent (e.g., cold water or ethanol) before transferring to waste.
-
Causality: Do not mix this waste stream with metallic reducing agents (e.g., Zinc dust, Iron filings). Combining them can exothermically reduce the nitro group to an amine, potentially boiling the solvent and rupturing the waste container.
Step 2: Primary Containment
-
Action: Transfer solid waste and contaminated consumables (weigh boats, pipette tips) into a wide-mouth High-Density Polyethylene (HDPE) container. For liquid solutions, use amber glass bottles.
-
Causality: Amber glass blocks UV radiation, preventing the photolytic degradation of the nitroaromatic moiety into reactive nitroso compounds during storage.
Step 3: Labeling & Storage
-
Action: Affix a GHS-compliant label immediately, marking it as "Hazardous Waste: Toxic/Reactive - Contains 5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole." Store in a secondary containment tray within a ventilated hazardous waste cabinet.
-
Validation Check: Before sealing the waste container, visually inspect the pH of the aqueous waste stream (if applicable) using indicator strips. Ensure it is neutral (pH 6-8) to confirm that no incompatible strong acids or bases have been inadvertently introduced.
Step 4: Final Disposal
-
Action: Coordinate with your Environmental Health and Safety (EHS) department for pickup within 90 days of the waste generation date. The waste must be processed via high-temperature incineration by a licensed RCRA facility[1].
Spill Response & Decontamination
-
Isolation: Evacuate the immediate area and allow any aerosolized powders to settle for at least 15 minutes.
-
Containment: Cover the solid spill with damp absorbent pads (using water or a non-reactive solvent like ethanol).
-
Causality: Dry sweeping nitroaromatic powders generates toxic dust clouds and increases the risk of static-induced ignition.
-
-
Collection: Use non-sparking tools (e.g., plastic scoops) to transfer the dampened material into a designated HDPE hazardous waste container.
-
Decontamination & Validation: Wash the spill surface with a strong laboratory detergent solution, followed by a thorough water rinse.
-
Validation Check: After decontamination, wipe the area with a clean, solvent-dampened white swab. Inspect the swab visually; if any yellow/orange residue is visible, repeat the detergent wash until the swab remains completely clean.
-
Mandatory Visualization: Waste Management Workflow
Workflow for the safe segregation, containment, and EPA-compliant disposal of nitroaromatic waste.
References
1.[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine.[Link] 2.[2] Hazard Communication Standard - Overview. Occupational Safety and Health Administration (OSHA). [Link] 3.[1] Hazardous Waste Programs and Regulations. United States Environmental Protection Agency (EPA).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
